Tert-butyl 2-iodobenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-iodobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IO2/c1-11(2,3)14-10(13)8-6-4-5-7-9(8)12/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOWOQYYXGDSMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC=C1I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80465936 | |
| Record name | Tert-butyl 2-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80465936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110349-26-3 | |
| Record name | Tert-butyl 2-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80465936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Tert-butyl 2-iodobenzoate" CAS number and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl 2-iodobenzoate, a key reagent in organic synthesis with significant applications in the development of novel chemical entities. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its applications, particularly in the field of medicinal chemistry.
Core Compound Information
CAS Number: 110349-26-3[1]
Molecular Formula: C₁₁H₁₃IO₂[1]
Molecular Weight: 304.12 g/mol [1]
Synonyms: 2-Iodobenzoic acid tert-butyl ester, this compound[2]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 142 °C at 1 Torr | [3] |
| Density | 1.528 ± 0.06 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in organic solvents such as chloroform, ethanol, and benzene; insoluble in water. | |
| Storage | 2-8°C, protect from light, sealed in dry conditions. | [1] |
Synthesis of this compound: Experimental Protocol
The following protocol describes a plausible method for the synthesis of this compound via the esterification of 2-iodobenzoic acid. This method is adapted from general procedures for the synthesis of tert-butyl esters from carboxylic acids.
Materials:
-
2-Iodobenzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Activation of 2-Iodobenzoic Acid:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-iodobenzoic acid (1.0 equivalent) in anhydrous dichloromethane.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.2 equivalents) to the suspension at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator to obtain the crude 2-iodobenzoyl chloride.
-
-
Esterification:
-
Dissolve the crude 2-iodobenzoyl chloride in anhydrous THF.
-
In a separate flask, dissolve potassium tert-butoxide (1.1 equivalents) in anhydrous THF.
-
Slowly add the solution of 2-iodobenzoyl chloride to the potassium tert-butoxide solution at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 12-16 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure this compound.
-
Applications in Research and Drug Development
This compound is a versatile building block in organic synthesis. Its primary utility lies in its role as a precursor for more complex molecules, particularly in the development of pharmaceuticals and imaging agents.
Precursor for Bioactive Molecules
Derivatives of 2-iodobenzoic acid are instrumental in the synthesis of various active pharmaceutical ingredients (APIs), including non-steroidal anti-inflammatory drugs (NSAIDs)[4]. The carbon-iodine bond provides a reactive handle for various cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the construction of complex molecular scaffolds[5].
Synthesis of Radioiodinated Imaging Agents
A significant application of 2-iodobenzoate derivatives is in the preparation of radioiodinated imaging agents for Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET)[6]. The stable carbon-iodine bond on the benzene ring allows for the introduction of radioiodine isotopes. These imaging agents are designed to target specific biological entities, such as tumors or organs[7]. For instance, radioiodinated benzoyl esters have been synthesized for potential use in adrenal imaging[7].
The following diagram illustrates a generalized workflow for the application of a 2-iodobenzoate derivative in the preparation and evaluation of a radioiodinated imaging agent.
Caption: Workflow for developing radioiodinated imaging agents.
Conclusion
This compound is a valuable and versatile chemical intermediate. Its well-defined properties and reactivity make it an important tool for synthetic chemists, particularly those working in drug discovery and the development of diagnostic agents. The methodologies and applications outlined in this guide are intended to support researchers in leveraging the full potential of this compound in their scientific endeavors.
References
- 1. 110349-26-3|this compound|BLD Pharm [bldpharm.com]
- 2. pschemicals.com [pschemicals.com]
- 3. t-Butyl2-iodobenzoate | 110349-26-3 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 2-Iodobenzoic Acid: Applications in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]
A Technical Overview of Tert-butyl 2-iodobenzoate: Molecular Properties
For Immediate Release
This document provides essential physicochemical data for tert-butyl 2-iodobenzoate, a compound relevant to professionals in chemical research and drug development. The information is presented to facilitate quick reference and integration into ongoing research and development workflows.
Physicochemical Data Summary
This compound is an organic compound utilized as a building block in various synthetic applications.[1] Its key molecular identifiers and properties are summarized below for clarity and ease of comparison.
| Parameter | Value | Reference |
| Chemical Name | This compound | [1][2][3] |
| Synonyms | 2-Iodobenzoic acid tert-butyl ester, t-Butyl 2-iodobenzoate | [2][3] |
| Molecular Formula | C₁₁H₁₃IO₂ | [1][2][3][4] |
| Molecular Weight | 304.12 g/mol | [1][3][5] |
| CAS Number | 110349-26-3 | [1][2][4] |
Experimental Protocols
This guide focuses on the fundamental molecular properties of this compound. Detailed experimental protocols for its synthesis or use in applications, such as Suzuki-Miyaura coupling reactions, are beyond the current scope but can be found in relevant organic synthesis literature.[1] The data presented herein is derived from standardized analytical techniques for chemical characterization.
Logical Relationship Diagram
The following diagram illustrates the direct relationship between the compound's name and its primary molecular descriptors.
References
An In-depth Technical Guide to the Synthesis of Tert-butyl 2-iodobenzoate from 2-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a reliable and high-yielding synthetic route to tert-butyl 2-iodobenzoate, a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals. The synthesis proceeds via a two-step sequence involving the initial conversion of 2-iodobenzoic acid to its corresponding acid chloride, followed by esterification with a tert-butoxide source. This method is notable for its efficiency and scalability.
Reaction Scheme
The overall transformation from 2-iodobenzoic acid to this compound is depicted below. The process involves the formation of an intermediate, 2-iodobenzoyl chloride, which is then reacted with sodium tert-butoxide to yield the final product.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the two-step synthesis, based on a representative protocol.[1] These values can be scaled as required for specific experimental needs.
Table 1: Reagent and Solvent Quantities
| Step | Reagent/Solvent | Molecular Weight ( g/mol ) | Molar Equivalence | Quantity |
| 1 | 2-Iodobenzoic Acid | 248.02 | 1.0 | 17.04 g |
| Oxalyl Chloride (2M in DCM) | 126.93 | 1.75 | 60 mL | |
| Dichloromethane (DCM) | 84.93 | - | 40 mL | |
| Dimethylformamide (DMF) | 73.09 | Catalytic | 4 drops | |
| Toluene | 92.14 | - | 25 mL | |
| 2 | 2-Iodobenzoyl Chloride | 266.46 | 1.0 | ~18.3 g |
| Sodium tert-butoxide | 96.10 | 1.09 | 7.2 g | |
| Tetrahydrofuran (THF) | 72.11 | - | 150 mL + 2x10 mL |
Table 2: Reaction Conditions and Yield
| Step | Parameter | Value |
| 1 | Temperature | Room Temperature |
| Reaction Time | 4 hours | |
| 2 | Temperature | 0°C to Room Temperature |
| Reaction Time | 90 minutes | |
| Overall | Product | This compound |
| Appearance | Pale yellow oil | |
| Yield | ~97% |
Detailed Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of this compound from 2-iodobenzoic acid.
Step 1: Synthesis of 2-Iodobenzoyl Chloride
-
Reaction Setup: To a slurry of 2-iodobenzoic acid (17.04 g, 68.71 mmol) in dichloromethane (40 mL) in a round-bottom flask, add a 2M solution of oxalyl chloride in dichloromethane (60 mL, 120 mmol).
-
Catalyst Addition: Add 4 drops of dimethylformamide (DMF) to the mixture.
-
Reaction Progression: Equip the flask with a drying tube and stir the mixture at room temperature for 4 hours. The reaction mixture should become homogeneous.
-
Work-up: Following the complete consumption of the starting material (as monitored by an appropriate method, e.g., TLC), dilute the reaction mixture with toluene (25 mL).
-
Isolation: Remove the solvent and excess oxalyl chloride in vacuo to yield the crude 2-iodobenzoyl chloride as a solid. This intermediate is typically used in the next step without further purification.
Step 2: Synthesis of this compound
-
Preparation of Nucleophile: In a separate flask, prepare a slurry of sodium tert-butoxide (7.2 g, 74.9 mmol) in anhydrous tetrahydrofuran (THF, 150 mL) and cool the mixture to 0°C under an inert atmosphere (e.g., Argon).
-
Addition of Acid Chloride: Dissolve the crude 2-iodobenzoyl chloride from Step 1 in anhydrous THF (20 mL). Add this solution dropwise to the stirred slurry of sodium tert-butoxide at 0°C. Rinse the flask that contained the acid chloride with additional THF (2 x 10 mL) and add these washings to the reaction mixture.
-
Reaction Progression: Stir the reaction mixture at 0°C for 90 minutes, then allow it to warm to room temperature.
-
Quenching and Filtration: Add silica gel (30 g) to the reaction mixture, followed by the careful addition of water (0.4 mL). Stir for 20 minutes. Filter the mixture through a plug of silica gel, washing the silica with additional THF (200 mL).
-
Isolation and Purification: Combine the filtrates and evaporate the solvent under reduced pressure. Dry the residue under high vacuum to obtain this compound as a pale yellow oil (Expected yield: ~20.9 g, 97%).[1]
This robust two-step protocol provides a highly efficient method for the preparation of this compound, a key intermediate for further chemical transformations in the fields of medicinal chemistry and materials science. The procedure is straightforward and utilizes commercially available reagents, making it suitable for a wide range of laboratory settings.
References
Directed Ortho-Metalation of Tert-Butyl Benzoate: A Technical Guide to the Synthesis of the 2-Iodo Derivative
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the synthesis of 2-iodo-tert-butyl benzoate via directed ortho-metalation (DoM) of tert-butyl benzoate. This method provides a powerful and regioselective approach to functionalize the aromatic ring at the position ortho to the ester group, a transformation that is challenging to achieve through classical electrophilic aromatic substitution. This document provides a detailed overview of the reaction mechanism, a generalized experimental protocol, and key quantitative data based on established principles of directed metalation chemistry.
Introduction to Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful tool in organic synthesis for the regioselective functionalization of aromatic compounds.[1][2] The reaction involves the deprotonation of an aromatic C-H bond at the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent.[3][4] The DMG, which contains a heteroatom with lone pair electrons, coordinates to the lithium cation of the base, thereby increasing the kinetic acidity of the ortho-protons and directing the deprotonation to that specific site.[1] The resulting aryllithium intermediate can then be trapped by a variety of electrophiles to introduce a wide range of functional groups with high regioselectivity.[2][3]
The tert-butyl benzoate moiety serves as a moderately effective DMG. The carbonyl oxygen of the ester group can coordinate to the organolithium reagent, facilitating the deprotonation at the C2 position of the benzene ring. While esters are generally considered weaker DMGs compared to amides or carbamates, they offer the advantage of being readily hydrolyzed or transformed into other functional groups, making them valuable synthons in multistep synthesis.
Reaction Mechanism and Workflow
The directed ortho-metalation of tert-butyl benzoate followed by iodination proceeds through a two-step sequence:
-
Directed ortho-Lithiation: Tert-butyl benzoate is treated with a strong organolithium base, such as sec-butyllithium (s-BuLi), in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). The TMEDA breaks down the oligomeric aggregates of the organolithium reagent, increasing its basicity and reactivity.[1] The lithiation occurs at the ortho position due to the directing effect of the tert-butyl ester group. This step is typically carried out at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to prevent side reactions.[4]
-
Electrophilic Quench with Iodine: The resulting ortho-lithiated intermediate is then quenched with an electrophilic iodine source, such as a solution of molecular iodine (I₂) in THF. This introduces the iodine atom at the C2 position, yielding the desired 2-iodo-tert-butyl benzoate.
Below are diagrams illustrating the general reaction mechanism and a typical experimental workflow.
Caption: Reaction mechanism for the directed ortho-metalation and iodination of tert-butyl benzoate.
Caption: Generalized experimental workflow for the synthesis of 2-iodo-tert-butyl benzoate.
Quantitative Data
While a specific published protocol for the directed ortho-iodination of tert-butyl benzoate could not be located, the following tables provide typical reaction parameters and expected outcomes based on analogous transformations involving benzoate esters and other aromatic substrates undergoing DoM.
Table 1: Reaction Conditions for Directed ortho-Lithiation
| Parameter | Typical Value | Notes |
| Substrate | tert-Butyl Benzoate | 1.0 equiv |
| Base | sec-Butyllithium (s-BuLi) | 1.1 - 1.5 equiv |
| Additive | TMEDA | 1.1 - 1.5 equiv |
| Solvent | Anhydrous THF | - |
| Temperature | -78 °C | Maintained throughout the addition and stirring |
| Reaction Time | 1 - 2 hours | Time for the lithiation to complete |
Table 2: Electrophilic Quench with Iodine
| Parameter | Typical Value | Notes |
| Electrophile | Iodine (I₂) | 1.1 - 1.5 equiv |
| Solvent for I₂ | Anhydrous THF | - |
| Temperature | -78 °C | Maintained during addition |
| Reaction Time | 1 hour | After addition of iodine |
| Quenching Agent | Saturated aq. NH₄Cl | - |
| Work-up | Extraction, washing with Na₂S₂O₃ | To remove unreacted iodine |
| Expected Yield | 60-80% | Highly dependent on reaction conditions |
Generalized Experimental Protocol
Note: This is a generalized procedure based on established DoM chemistry. Optimization may be required to achieve the best results. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Materials:
-
tert-Butyl benzoate
-
sec-Butyllithium (s-BuLi) in cyclohexane
-
N,N,N',N'-tetramethylethylenediamine (TMEDA)
-
Iodine (I₂)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Ethyl acetate (EtOAc) or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum, add tert-butyl benzoate (1.0 equiv) and anhydrous THF.
-
Addition of TMEDA: Add TMEDA (1.2 equiv) to the solution via syringe.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add s-BuLi (1.2 equiv) dropwise via syringe over a period of 20-30 minutes, ensuring the internal temperature does not rise above -70 °C. After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours.
-
Preparation of Iodine Solution: In a separate dry flask, dissolve iodine (1.2 equiv) in anhydrous THF.
-
Iodination: Add the solution of iodine in THF dropwise to the reaction mixture at -78 °C. A color change is typically observed. Stir the reaction at -78 °C for an additional hour.
-
Quenching: Slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Work-up: Allow the reaction mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add water and the extraction solvent (e.g., EtOAc). Separate the layers.
-
Washing: Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ solution (to remove excess iodine), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the 2-iodo-tert-butyl benzoate.
Conclusion
The directed ortho-metalation of tert-butyl benzoate provides a regioselective route to the synthesis of its 2-iodo derivative, a valuable intermediate in organic synthesis. The success of this reaction relies on the careful control of reaction parameters, including the choice of a strong organolithium base, the use of a chelating agent like TMEDA, low reaction temperatures, and strictly anhydrous conditions. While the tert-butyl ester is a weaker directing group compared to others, this methodology offers a direct and efficient way to introduce an iodine atom at the ortho position, enabling further functionalization through cross-coupling reactions or other transformations relevant to the fields of medicinal chemistry and materials science. Researchers and drug development professionals can leverage this strategy for the synthesis of complex, polysubstituted aromatic compounds.
References
Physical properties of "Tert-butyl 2-iodobenzoate"
An In-depth Technical Guide to the Physical Properties of Tert-butyl 2-iodobenzoate
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of this compound. The information is presented to support its application in research and development, particularly in the fields of organic synthesis and medicinal chemistry. All quantitative data has been summarized for clarity, and generalized experimental protocols for determining key physical properties are detailed.
Core Physical and Chemical Properties
This compound is an organic compound that serves as a valuable intermediate in various chemical syntheses.[1] Its physical characteristics are crucial for its handling, storage, and reaction setup.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₃IO₂ | [2][3][4][5][6] |
| Molecular Weight | 304.12 g/mol | [2][4] |
| Appearance | Colorless to light yellow liquid | [1][2] |
| Boiling Point | 142 °C @ 1 Torr | [2] |
| 297-300 °C (Predicted) | [1] | |
| Density | 1.61 g/cm³ | [1] |
| 1.528 ± 0.06 g/cm³ (Predicted) | [2] | |
| Solubility | Insoluble in water. Soluble in organic solvents such as chloroform, ethanol, and benzene. | [1] |
| Storage Conditions | 2-8°C, protect from light. | [2][7] |
Experimental Protocols for Property Determination
The following sections outline generalized, standard laboratory procedures for determining the key physical properties of a liquid organic compound like this compound.
Boiling Point Determination (Capillary Method)
This method is a common microscale technique for determining the boiling point of a liquid.
Methodology:
-
Preparation: A small amount of the liquid sample (a few milliliters) is placed into a small test tube or fusion tube.
-
Capillary Insertion: A capillary tube, sealed at one end, is placed into the fusion tube with the open end submerged in the liquid.
-
Heating: The fusion tube assembly is attached to a thermometer and heated in a Thiele tube or an aluminum heating block. The heating should be gradual and uniform.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. The temperature is noted when a rapid and continuous stream of bubbles is observed. This temperature is recorded as the boiling point.
Density Determination
The density of a liquid can be determined by measuring its mass and volume.
Methodology:
-
Mass Measurement: An empty, dry volumetric flask of a known volume (e.g., 10 mL) is weighed accurately on an analytical balance.
-
Volume Measurement: The liquid is carefully added to the volumetric flask up to the calibration mark.
-
Final Mass Measurement: The flask containing the liquid is weighed again.
-
Calculation: The mass of the liquid is determined by subtracting the mass of the empty flask from the mass of the filled flask. The density is then calculated by dividing the mass of the liquid by its volume.
Solubility Determination
A qualitative assessment of solubility in various solvents provides insight into the polarity of the compound.
Methodology:
-
Sample Preparation: A small, measured amount of the compound (e.g., 25 mg or 0.05 mL) is placed in a test tube.
-
Solvent Addition: A small volume of the solvent to be tested (e.g., 0.75 mL of water, ethanol, or chloroform) is added in portions.
-
Observation: After each addition, the test tube is shaken vigorously. The compound is classified as soluble if it completely dissolves. If it does not dissolve, it is deemed insoluble in that solvent.
Application in Organic Synthesis: A Workflow Example
This compound, as an aryl iodide, is a common substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds.
References
An In-depth Technical Guide to the Solubility of Tert-butyl 2-iodobenzoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of tert-butyl 2-iodobenzoate in various organic solvents. This information is critical for professionals in organic synthesis, materials science, and drug development where precise control over reaction conditions, purification, and formulation is paramount. This document summarizes available qualitative solubility data, presents a detailed experimental protocol for quantitative solubility determination, and illustrates a key synthetic application of this compound.
Quantitative Solubility Data
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. The information available is primarily qualitative. To facilitate further research and application, a standardized experimental protocol for determining precise solubility is provided in the subsequent section.
For comparative purposes, the solubility of a related compound, tert-Butyl 2-Iodoxybenzoate, in dichloromethane has been reported as 5.17 g / 100 g of solvent (up to 0.2 M)[1]. However, it is important to note that this is a different compound and its solubility characteristics may not be directly extrapolated to this compound.
Qualitative Solubility Data
While quantitative data is sparse, qualitative assessments of this compound's solubility have been reported. This information is valuable for initial solvent screening and experimental design.
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Family | Solvent | Solubility |
| Halogenated | Chloroform | Soluble[2] |
| Alcohols | Ethanol | Soluble[2] |
| Methanol | Soluble[3] | |
| Aromatics | Benzene | Soluble[2] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble[3] |
| Aqueous | Water | Insoluble[2] |
It is important to note that "soluble" is a qualitative term and the actual concentration at saturation can vary significantly between different "soluble" designations.
Experimental Protocol for Quantitative Solubility Determination
To obtain precise and reproducible solubility data, the isothermal equilibrium method is recommended. This method involves creating a saturated solution at a specific temperature and then determining the concentration of the solute.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (high purity)
-
Analytical balance
-
Vials with tight-fitting caps
-
Constant temperature bath or shaker incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid this compound to a series of vials.
-
To each vial, add a known volume of the desired organic solvent. The presence of excess solid is crucial to ensure saturation.
-
-
Equilibration:
-
Tightly cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature bath or a shaker incubator set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully draw the supernatant (the clear, saturated solution) using a syringe.
-
Immediately attach a syringe filter and dispense the clear, saturated solution into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.
-
-
Dilution and Quantification:
-
Record the weight of the collected saturated solution.
-
Dilute the solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in desired units, such as g/L, mg/mL, or mol/L.
-
Visualization of a Key Synthetic Application
This compound is a valuable building block in organic synthesis, particularly in cross-coupling reactions. The following diagram illustrates a generalized workflow for a Suzuki-Miyaura coupling reaction, a powerful method for forming carbon-carbon bonds where this compound can be used as the aryl halide precursor.
Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.
References
Spectroscopic Profile of Tert-butyl 2-iodobenzoate: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for tert-butyl 2-iodobenzoate, a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical research, presenting detailed information on its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral characteristics.
Summary of Spectroscopic Data
The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. This structured presentation allows for straightforward interpretation and verification of the compound's identity and purity.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.93-7.95 | multiplet | 1H | Aromatic C-H |
| 7.67-7.70 | multiplet | 1H | Aromatic C-H |
| 7.35-7.39 | multiplet | 1H | Aromatic C-H |
| 7.08-7.13 | multiplet | 1H | Aromatic C-H |
| 1.62 | singlet | 9H | -C(CH₃)₃ |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 166.1 | C=O (Ester Carbonyl) |
| 140.9 | Aromatic C-I |
| 137.4 | Aromatic C-H |
| 131.9 | Aromatic C-H |
| 130.4 | Aromatic C-H |
| 127.8 | Aromatic C-H |
| 93.4 | Aromatic C-CO |
| 82.6 | -C (CH₃)₃ |
| 28.1 | -C(C H₃)₃ |
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| 2079 | Overtone/Combination Bands |
| 1713 | C=O Stretch (Ester) |
| 1296 | C-O Stretch (Ester) |
| 1128 | C-O Stretch (Ester) |
Experimental Protocols
The data presented in this guide was obtained through the following experimental procedures:
Synthesis of this compound[1]
To a solution of 2-iodobenzoic acid (4.96 g, 20 mmol) in toluene (100 mL), two drops of N,N-dimethylformamide and thionyl chloride (1.69 mL, 24 mmol) were added. The reaction mixture was stirred at 75 °C overnight. After concentration under vacuum, the resulting 2-iodobenzoyl chloride was added dropwise to a solution of potassium t-butoxide in THF (100 mL) at 0 °C under a nitrogen atmosphere for 30 minutes. The mixture was then filtered through a Celite pad and concentrated in vacuo to yield the product as a colorless oil (5.46 g, 90% yield).[1]
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra were recorded on a 400 MHz and 101 MHz spectrometer, respectively.[1] The sample was dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
Infrared (IR) Spectroscopy: The FT-IR spectrum was recorded from a neat sample.[1]
Visualization of Synthetic Workflow
The following diagram illustrates the synthetic pathway for this compound.
Caption: Synthetic pathway for this compound.
References
Stability and storage of "Tert-butyl 2-iodobenzoate"
An In-depth Technical Guide to the Stability and Storage of Tert-butyl 2-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and storage of this compound, a key intermediate in organic synthesis. Due to its role in the formation of complex organic molecules, including pharmaceuticals, a thorough understanding of its handling and storage is paramount to ensure experimental reproducibility and safety.
Chemical and Physical Properties
This compound is a white crystalline solid. Its bulky tert-butyl group influences its steric properties and reactivity compared to other iodobenzoates.[1] The presence of the iodine atom makes it a versatile intermediate for various chemical transformations.
Table 1: Physical and Chemical Data for this compound
| Property | Value | Source |
| CAS Number | 110349-26-3 | [2] |
| Molecular Formula | C₁₁H₁₃IO₂ | [2] |
| Molecular Weight | 304.12 g/mol | [2] |
| Appearance | White crystalline solid | Smolecule |
| Solubility | Soluble in organic solvents | Smolecule |
Stability and Storage
Proper storage of this compound is crucial to maintain its integrity and prevent degradation. While one Safety Data Sheet (SDS) notes that its chemical stability is "Not Determined," specific storage recommendations from suppliers provide clear guidance for maintaining its quality.[3]
Table 2: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Source |
| Storage Temperature | 2-8°C | [2] |
| Storage Conditions | Keep in a dark place, sealed in a dry environment. | [2] |
| Transportation | Cold-chain transportation is recommended. | [2] |
| Incompatibilities | Strong oxidizing agents, strong bases. | Inferred from general chemical principles |
| Handling | Handle in a well-ventilated laboratory following standard safety procedures. | Smolecule |
It is advisable to store the compound under an inert atmosphere, although this is not explicitly stated in the available literature, it is a general good practice for aryl iodides to prevent potential oxidative degradation over long-term storage.
Reactivity and Inferred Stability
The reactivity of this compound in various chemical reactions provides insight into its stability under different conditions. It is frequently used in coupling reactions, such as the Suzuki-Miyaura reaction, and in the formation of Grignard reagents, which demonstrates its stability in the presence of various reagents and solvents at elevated temperatures for extended periods.
For instance, it has been shown to be stable in a reaction mixture heated to 110°C overnight in a sealed tube. This suggests a significant degree of thermal stability, at least in the short term, in the presence of other reagents.
Experimental Protocols
General Procedure for Use in a Suzuki-Miyaura Coupling Reaction
This protocol is a generalized procedure based on the common application of this compound in organic synthesis.[1]
-
Inert Atmosphere: The reaction vessel is charged with this compound, a boronic acid derivative, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃). The vessel is then purged with an inert gas (e.g., argon or nitrogen).
-
Solvent Addition: An appropriate degassed solvent (e.g., toluene, DMF, or a mixture of solvents) is added to the reaction vessel.
-
Heating: The reaction mixture is heated to a temperature typically ranging from 80°C to 110°C.
-
Monitoring: The reaction progress is monitored by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, the reaction is cooled to room temperature, and a standard aqueous work-up is performed to isolate the product.
Logical Workflows and Diagrams
The following diagrams illustrate the logical workflow for the storage and use of this compound.
Caption: Recommended storage and handling workflow for this compound.
Caption: Logical workflow for a typical Suzuki-Miyaura coupling reaction.
Conclusion
While comprehensive, quantitative stability data for this compound is not widely published, the available information from suppliers and its demonstrated utility in a range of chemical reactions allow for the formulation of reliable storage and handling guidelines. Adherence to the recommended conditions of refrigerated storage in a dark, dry, and sealed environment is key to preserving the quality of this important synthetic intermediate. Its robustness in various reaction conditions further attests to its stability for practical laboratory use.
References
The Reactivity of the Carbon-Iodine Bond in Tert-butyl 2-iodobenzoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of the carbon-iodine (C-I) bond in tert-butyl 2-iodobenzoate. This compound is a valuable building block in organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science. The presence of the bulky tert-butyl ester group in the ortho position introduces significant steric hindrance, which profoundly influences the reactivity of the C-I bond. This guide details the participation of this compound in various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. Furthermore, it explores other potential transformations of the C-I bond, such as nucleophilic aromatic substitution and reduction. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to serve as a practical resource for researchers in the field.
Introduction
This compound is an aromatic compound featuring a carbon-iodine bond, a versatile functional group in modern organic synthesis. The C-I bond is the most reactive among the carbon-halogen bonds, making it an excellent substrate for a wide array of transformations, most notably palladium-catalyzed cross-coupling reactions. The strategic placement of a bulky tert-butyl ester at the ortho position introduces unique steric and electronic properties that modulate the reactivity of the C-I bond. This steric encumbrance can influence catalyst-substrate interactions, reaction kinetics, and product distributions, offering both challenges and opportunities for selective synthesis. Understanding the nuances of this reactivity is crucial for its effective utilization in the synthesis of pharmaceuticals and other functional molecules.[1]
Synthesis of this compound
The synthesis of this compound is typically achieved from its corresponding carboxylic acid, 2-iodobenzoic acid.
Synthesis of 2-Iodobenzoic Acid
2-Iodobenzoic acid can be synthesized from anthranilic acid via a Sandmeyer-type reaction. Diazotization of anthranilic acid followed by treatment with an iodide salt yields the desired product.[2]
Esterification to this compound
The conversion of 2-iodobenzoic acid to its tert-butyl ester can be accomplished through several standard esterification methods. One common approach involves the reaction of 2-iodobenzoyl chloride (prepared from the carboxylic acid and a chlorinating agent like thionyl chloride) with tert-butanol in the presence of a base.
Experimental Protocol: Synthesis of this compound from 2-Iodobenzoic Acid
Step 1: Preparation of 2-Iodobenzoyl Chloride
-
To a round-bottom flask charged with 2-iodobenzoic acid (1.0 eq.), add thionyl chloride (2.0-3.0 eq.) and a catalytic amount of dimethylformamide (DMF).
-
Heat the mixture under reflux for 2-4 hours, monitoring the reaction by the cessation of gas evolution.
-
After completion, remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 2-iodobenzoyl chloride, which can be used in the next step without further purification.
Step 2: Esterification with tert-Butanol
-
Dissolve the crude 2-iodobenzoyl chloride in a dry, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of tert-butanol (1.1 eq.) and a non-nucleophilic base, such as triethylamine or pyridine (1.2 eq.), in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the organic layer sequentially with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Palladium-Catalyzed Cross-Coupling Reactions
The C-I bond in this compound is highly amenable to palladium-catalyzed cross-coupling reactions, which are foundational methods for C-C and C-heteroatom bond formation.[3] The steric bulk of the ortho-tert-butyl ester group can necessitate the use of specialized, sterically demanding phosphine ligands to facilitate efficient catalysis.[4]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron species with an organic halide. Due to the high reactivity of the C-I bond, this compound is an excellent substrate for this transformation.
Illustrative Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >90 (Illustrative) |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 16 | >85 (Illustrative) |
| 3 | 2-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene | 110 | 24 | ~70 (Illustrative) |
Note: The yields presented are illustrative and based on typical outcomes for sterically hindered aryl iodides. Actual yields may vary depending on the specific reaction conditions.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
To a Schlenk flask, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable phosphine ligand (e.g., SPhos, 4 mol%), and a base (e.g., K₃PO₄, 2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., toluene and water, 10:1 v/v).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Reaction
The Heck reaction couples aryl halides with alkenes to form substituted alkenes. The high reactivity of the C-I bond in this compound facilitates this reaction.[5]
Illustrative Quantitative Data for Heck Reaction
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 12 | >80 (Illustrative) |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | DMA | 120 | 18 | >75 (Illustrative) |
| 3 | Cyclohexene | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | Cs₂CO₃ | Dioxane | 110 | 24 | ~60 (Illustrative) |
Note: The yields presented are illustrative and based on typical outcomes for sterically hindered aryl iodides. Actual yields may vary depending on the specific reaction conditions.
Experimental Protocol: Heck Reaction of this compound with Styrene
-
In a sealed tube, combine this compound (1.0 eq.), styrene (1.2 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., P(o-tol)₃, 4 mol%), and a base (e.g., Et₃N, 1.5 eq.).
-
Add a degassed solvent such as DMF or DMA.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction by GC-MS.
-
After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[6]
Illustrative Quantitative Data for Sonogashira Coupling
| Entry | Alkyne | Pd Cat. (mol%) | Cu Cat. (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 65 | 8 | >85 (Illustrative) |
| 2 | 1-Octyne | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | Toluene | 80 | 12 | >80 (Illustrative) |
| 3 | Trimethylsilylacetylene | Pd₂(dba)₃ (1.5) | CuI (3) | Et₃N | DMF | 50 | 6 | >90 (Illustrative) |
Note: The yields presented are illustrative and based on typical outcomes for sterically hindered aryl iodides. Actual yields may vary depending on the specific reaction conditions.
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%).
-
Add a degassed solvent (e.g., THF) and a base (e.g., Et₃N, 2.0 eq.).
-
Add the terminal alkyne (e.g., phenylacetylene, 1.2 eq.) dropwise.
-
Stir the reaction mixture at the desired temperature (e.g., 65 °C).
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine.[7] The steric hindrance of this compound often requires the use of bulky, electron-rich phosphine ligands.[8]
Illustrative Quantitative Data for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (1) | XPhos (3) | NaOtBu | Toluene | 100 | 16 | >85 (Illustrative) |
| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Dioxane | 110 | 20 | >80 (Illustrative) |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LiHMDS | THF | 80 | 24 | >75 (Illustrative) |
Note: The yields presented are illustrative and based on typical outcomes for sterically hindered aryl iodides. Actual yields may vary depending on the specific reaction conditions.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline
-
In a glovebox, charge a vial with a palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%), a phosphine ligand (e.g., XPhos, 3 mol%), and a base (e.g., NaOtBu, 1.4 eq.).
-
Add this compound (1.0 eq.) and a magnetic stir bar.
-
Add aniline (1.2 eq.) and the solvent (e.g., toluene).
-
Seal the vial and heat the reaction mixture with stirring to the desired temperature (e.g., 100 °C).
-
Monitor the reaction by GC-MS.
-
After cooling, dilute the reaction mixture with an organic solvent and filter through a plug of silica gel.
-
Concentrate the filtrate and purify the residue by column chromatography.
Other Reactions of the Carbon-Iodine Bond
Beyond palladium-catalyzed couplings, the C-I bond in this compound can undergo other transformations.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is generally challenging for simple aryl halides unless the aromatic ring is activated by strong electron-withdrawing groups in the ortho or para positions. The tert-butyl benzoate group is not strongly electron-withdrawing, so SNAr reactions are expected to be difficult and require harsh conditions.[9]
Reduction of the Carbon-Iodine Bond
The C-I bond can be reduced to a C-H bond using various reducing agents. Catalytic hydrogenation with a palladium catalyst (e.g., Pd/C) and a hydrogen source is a common method. Other methods include the use of radical reducing agents.
Conclusion
This compound is a sterically hindered yet highly reactive building block for organic synthesis. Its C-I bond readily participates in a variety of palladium-catalyzed cross-coupling reactions, providing access to a diverse range of complex organic molecules. The steric influence of the ortho-tert-butyl ester group is a critical consideration in catalyst and ligand selection for achieving high reaction efficiency. While this guide provides a foundation for understanding and utilizing the reactivity of this compound, further experimental optimization is often necessary to achieve desired outcomes for specific synthetic targets. The versatility of this compound ensures its continued importance in the fields of medicinal chemistry and materials science.
References
- 1. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Iodobenzoic acid - Wikipedia [en.wikipedia.org]
- 3. calibrechem.com [calibrechem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Heck Reaction [organic-chemistry.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. atlanchimpharma.com [atlanchimpharma.com]
The Bulky Guardian: An In-depth Technical Guide to the Steric Effects of the Tert-butyl Group in Tert-butyl 2-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
The tert-butyl group is a cornerstone of modern organic chemistry, prized for its ability to impart significant steric hindrance. In the context of tert-butyl 2-iodobenzoate, this bulky substituent profoundly influences the molecule's conformation, reactivity, and utility as a synthetic intermediate. This technical guide provides a comprehensive analysis of these steric effects, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations to offer a valuable resource for professionals in the chemical and pharmaceutical sciences.
Conformational Analysis: A Tale of Torsion and Repulsion
The defining characteristic of the tert-butyl group is its immense size, which dictates the spatial arrangement of the ester functionality relative to the benzene ring in this compound. The steric repulsion between the ortho-iodine atom and the tert-butyl group forces a significant deviation from planarity.
Table 1: Representative Torsional Angles in Ortho-Substituted Benzoates
| Compound Fragment | Dihedral Angle (Benzene Ring vs. Ester Plane) | Reference |
| 2-Iodobenzoyl group in a cyclopentene derivative | 26.0 (3)° | [1] |
| Substituted Phenylbenzoates (calculated) | Can vary, but significant deviation from 0° is common | Theoretical studies suggest flexibility[2] |
This enforced non-planar conformation inhibits resonance between the carbonyl group and the aromatic ring, a factor that can influence the electronic properties of the ester.
Impact on Reactivity: A Double-Edged Sword
The steric bulk of the tert-butyl group in this compound acts as a "steric shield," hindering the approach of reagents to the carbonyl carbon and the ortho-position of the aromatic ring. This has both advantageous and disadvantageous consequences in chemical transformations.
Ester Hydrolysis: A Study in Steric Hindrance
The hydrolysis of esters is a fundamental reaction, and its rate is highly sensitive to steric effects. The tert-butyl group in this compound dramatically slows the rate of both acid- and base-catalyzed hydrolysis compared to less hindered esters like methyl or ethyl benzoates.
Table 2: Comparative Hydrolysis Rates of Benzoate Esters
| Ester | Relative Rate of Base-Catalyzed Hydrolysis | Key Steric Factor | Reference |
| Methyl Benzoate | Fast | Minimal steric hindrance | [3] |
| Ethyl Benzoate | Fast | Minor increase in steric bulk | [4] |
| Isopropyl Benzoate | Slower | Increased steric hindrance | [3] |
| tert-Butyl Benzoate | Very Slow | Significant steric shielding of the carbonyl carbon | [3][5] |
| Ethyl 2-bromobenzoate | Slower than p-bromo isomer | Ortho-substituent sterically hinders nucleophilic attack | [4] |
The slow hydrolysis of tert-butyl esters makes the tert-butyl group an effective protecting group for carboxylic acids under basic conditions[5].
Palladium-Catalyzed Cross-Coupling Reactions: Navigating the Ortho-Position
The iodine atom at the ortho-position makes this compound a potential substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki and Heck reactions. However, the steric congestion created by the adjacent tert-butyl ester group presents a significant challenge.
In Suzuki couplings, the steric hindrance can impede the oxidative addition of the palladium catalyst to the C-I bond and the subsequent steps of the catalytic cycle[6][7]. While challenging, these reactions can be facilitated by using specialized ligands and reaction conditions designed to accommodate sterically demanding substrates[8].
Similarly, in the Heck reaction, the steric bulk around the iodine can hinder the formation of the key palladium-alkene intermediate. The regioselectivity and efficiency of the Heck reaction are known to be influenced by steric factors[9][10].
The following diagram illustrates the general catalytic cycle for a Suzuki coupling, highlighting where the steric hindrance from the tert-butyl group (represented by "R") would be most impactful.
Caption: Suzuki Coupling Cycle for this compound.
Ortho-Lithiation: Directing Effects in the Face of Steric Bulk
Directed ortho-lithiation is a powerful tool for the functionalization of aromatic rings. The ester group can act as a directed metalation group (DMG). However, the bulky tert-butyl group can influence the ability of the organolithium reagent to access the ortho-proton[11][12][13]. While the ester can direct lithiation, the steric hindrance may necessitate the use of specific bases or reaction conditions to achieve efficient deprotonation.
Experimental Protocols
Synthesis of this compound
This protocol is based on general esterification procedures for sterically hindered acids and alcohols.
Materials:
-
2-Iodobenzoic acid
-
tert-Butanol
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 2-iodobenzoic acid (1.0 eq) and tert-butanol (1.5 eq) in anhydrous DCM at 0 °C, add DMAP (0.1 eq).
-
Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.
Caption: Synthesis of this compound.
Representative Suzuki Coupling of this compound
This is a generalized protocol and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a more specialized catalyst for hindered substrates)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., 0.05 eq), and the base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent and water.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
The tert-butyl group in this compound is far more than a simple ester substituent; it is a powerful steric controller that dictates the molecule's three-dimensional structure and modulates its reactivity. Its ability to shield the carbonyl group and the ortho-position of the benzene ring makes it a valuable tool for directing synthetic outcomes, enabling selective transformations, and serving as a robust protecting group. A thorough understanding of these steric effects is paramount for researchers and drug development professionals seeking to harness the full potential of this versatile building block in the synthesis of complex molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 4. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Directed lithiation of unprotected benzoic acids | Semantic Scholar [semanticscholar.org]
- 13. Directed ortho metalation - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions Using Tert-butyl 2-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and a specific protocol for the use of tert-butyl 2-iodobenzoate in Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the synthesis of a wide range of biaryl compounds, which are common structural motifs in pharmaceuticals and functional materials.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or boronate ester) and an organohalide. This compound is a useful aryl iodide for this reaction, allowing for the introduction of a tert-butoxycarbonyl-protected benzoic acid moiety. The bulky tert-butyl group can serve as a protecting group for the carboxylic acid, which can be later deprotected under acidic conditions. This strategy is valuable in multi-step syntheses of complex molecules.
Data Presentation
The following table summarizes the quantitative data for a representative Suzuki-Miyaura cross-coupling reaction using this compound.
| Entry | Aryl Boronic Acid Derivative | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl derivative | PdCl₂(dppf)·CH₂Cl₂ (16.75) | - | K₃PO₄ | DMF | 100 | 2 | Not Reported |
Data extracted from patent WO2015136947A1. The yield for this specific reaction was not explicitly stated in the document.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with a Phenylboronate Derivative
This protocol details the cross-coupling of this compound with a substituted phenylboronate ester.
Materials:
-
This compound
-
Aryl boronic acid or boronate ester (e.g., 3-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetyl)-8,8-difluoro-1,3-diazaspiro[4.5]decan-2,4-dione)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl₂(dppf)·CH₂Cl₂)
-
Potassium phosphate (K₃PO₄)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
To a reaction vessel, add the arylboronate ester (1.0 equivalent), this compound (1.0 equivalent), potassium phosphate (1.675 equivalents), and PdCl₂(dppf)·CH₂Cl₂ (0.1675 equivalents).
-
Add DMF to the reaction vessel.
-
Stir the reaction mixture at 100°C for 2 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with water.
-
Dry the organic layer over sodium sulfate, filter, and concentrate in vacuo.
-
The residue can be further purified by standard methods such as column chromatography if necessary.
Visualizations
Reaction Scheme
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.
Application Notes and Protocols for the Suzuki Coupling of Tert-butyl 2-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction joins an organoboron species (typically a boronic acid or ester) with an organohalide. Tert-butyl 2-iodobenzoate is a valuable building block in medicinal chemistry and materials science, where the tert-butyl ester serves as a sterically bulky protecting group for the carboxylic acid, allowing for subsequent selective transformations. This document provides detailed protocols and application notes for the Suzuki coupling of this compound with various boronic acid partners.
General Reaction Scheme
The Suzuki coupling of this compound with a generic boronic acid to form a biphenyl-2-carboxylic acid tert-butyl ester is depicted below.
(Conditions: Palladium catalyst, Base, Solvent)
Data Presentation: Reaction Parameters and Yields
The following table summarizes representative conditions for the Suzuki coupling of this compound with a boronic acid derivative. This data is compiled from peer-reviewed literature and patents to provide a reliable starting point for reaction optimization.
| Entry | Boronic Acid/Ester | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 8,8-difluoro-3-(2-oxo-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)-1,3-diazaspiro[4.5]decane-2,4-dione | PdCl₂(dppf)·CH₂Cl₂ (20) | K₃PO₄ (2.0) | DMF | 100 | 2 | 73 | [1] |
Experimental Protocols
This section provides a detailed, step-by-step methodology for a typical Suzuki coupling reaction using this compound.
Materials:
-
This compound
-
Appropriate boronic acid or boronic ester (e.g., 8,8-difluoro-3-(2-oxo-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)-1,3-diazaspiro[4.5]decane-2,4-dione)
-
Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂)
-
Base (e.g., Potassium phosphate, K₃PO₄)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide, DMF)
-
Standard glassware for inert atmosphere synthesis (e.g., Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas (Argon or Nitrogen)
-
Reagents for workup and purification (e.g., Ethyl acetate, water, brine, sodium sulfate, silica gel)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the boronic ester (1.2 equiv), and potassium phosphate (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum or a stopcock and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, for instance, PdCl₂(dppf)·CH₂Cl₂ (0.2 equiv).[1]
-
Solvent Addition: Add anhydrous DMF via syringe. The typical concentration is around 0.1 M with respect to the limiting reagent.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 2 hours.[1]
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots from the reaction mixture.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biphenyl product.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki coupling protocol described above.
Caption: General workflow for the Suzuki coupling of this compound.
Suzuki Coupling Catalytic Cycle
The mechanism of the Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
References
Application Notes and Protocols: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Tert-butyl 2-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful reaction, utilizing a palladium catalyst, couples an organoboron compound with a halide or triflate. Tert-butyl 2-iodobenzoate is a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and functional materials, due to its reactive iodobenzene moiety. The bulky tert-butyl ester group can influence the reactivity and solubility of the molecule. This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura reaction of this compound with various palladium catalysts.
Data Presentation: Performance of Palladium Catalysts
The choice of palladium catalyst and reaction conditions significantly impacts the yield and efficiency of the Suzuki-Miyaura coupling with this compound. Below is a summary of reported catalytic systems and their performance.
| Catalyst / Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| PdCl₂(dppf)·CH₂Cl₂ | dppf | K₃PO₄ | DMF | 100 | 2 | Not specified |
| Pd(OAc)₂ | L₁¹, L₂² | AgOAc | Not specified | RT | Not specified | 74³ |
| Pd(PPh₃)₄ | PPh₃ | Not specified | THF | 60 | 12 | Not specified |
¹L₁ and ²L₂ are specific ligands described in the source literature, often complex organic molecules designed to enhance catalyst activity and stability. ³This reaction represents a C-H activation/arylation rather than a traditional Suzuki-Miyaura coupling.
Experimental Protocols
Below are detailed methodologies for performing the Suzuki-Miyaura cross-coupling reaction with this compound using different palladium catalysts.
Protocol 1: Suzuki-Miyaura Coupling using PdCl₂(dppf)·CH₂Cl₂
This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of aryl halides.[1][2][3]
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl₂(dppf)·CH₂Cl₂, 5-10 mol%)
-
Potassium phosphate (K₃PO₄, 2-3 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), and PdCl₂(dppf)·CH₂Cl₂ (0.05 mmol).
-
Add anhydrous DMF (5-10 mL) to the flask.
-
Stir the reaction mixture at 100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Palladium-Catalyzed Arylation using Pd(OAc)₂
This protocol describes a palladium-catalyzed C-H activation and arylation, which shares mechanistic features with the Suzuki reaction.[4][5][6]
Materials:
-
This compound
-
Arene coupling partner
-
Palladium(II) acetate (Pd(OAc)₂, 5-10 mol%)
-
Ligand 1 (L₁) and Ligand 2 (L₂) (as specified in the literature, typically electron-rich phosphine or N-heterocyclic carbene ligands)
-
Silver acetate (AgOAc, as an oxidant)
-
Anhydrous solvent (e.g., dioxane, toluene)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, charge a dry reaction vessel with Pd(OAc)₂ (0.05 mmol), the specified ligands (L₁ and L₂), and AgOAc (1.5 mmol).
-
Add the arene coupling partner (if solid) and this compound (1.0 mmol).
-
Add the anhydrous solvent (5 mL).
-
Seal the vessel and stir the mixture at room temperature.
-
Monitor the reaction by an appropriate method (TLC, GC-MS, or LC-MS).
-
Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate.
-
Purify the residue by column chromatography.
Reaction Mechanisms and Workflows
To visualize the fundamental processes involved, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a general experimental workflow.
Disclaimer
The provided protocols are intended as a guide and may require optimization for specific substrates and scales. It is essential to consult the primary literature and adhere to all laboratory safety procedures. All reactions should be performed in a well-ventilated fume hood by trained personnel.
References
- 1. escholarship.org [escholarship.org]
- 2. WO2015136947A1 - Azaspiro derivatives as trpm8 antagonists - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chrysomycin A Derivatives for the Treatment of Multi-Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: The Heck Reaction of Tert-Butyl 2-Iodobenzoate
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed overview of the Heck reaction conditions and methodology for the coupling of tert-butyl 2-iodobenzoate with olefins, supported by experimental data and protocols.
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed carbon-carbon bond formation between an aryl halide and an alkene. This reaction has found widespread application in the synthesis of complex molecules, including pharmaceuticals and natural products. This compound is a valuable building block in organic synthesis, and its participation in the Heck reaction allows for the introduction of a vinyl group ortho to a sterically encumbered ester, providing a pathway to various substituted styrene derivatives. These products can serve as versatile intermediates in drug discovery and development.
This document outlines the established conditions and a detailed protocol for the Heck reaction of this compound, based on a reported procedure.
Reaction Scheme
The general scheme for the Heck reaction of this compound with an alkene is depicted below:
Application Notes and Protocols for the Sonogashira Coupling of Terminal Alkynes with Tert-butyl 2-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, has become an indispensable tool in organic synthesis.[2] Its applications are widespread, particularly in the synthesis of pharmaceuticals, natural products, organic materials, and nanomaterials, due to the mild reaction conditions and broad functional group tolerance.[3][4]
The use of tert-butyl 2-iodobenzoate as a substrate in Sonogashira coupling allows for the introduction of an alkyne moiety at the ortho-position of a benzoic acid derivative, protected as a bulky tert-butyl ester. This arrangement is particularly useful in medicinal chemistry and materials science, where the resulting 2-alkynylbenzoates can serve as versatile intermediates for the synthesis of more complex molecular architectures. The tert-butyl group can be readily removed under acidic conditions to reveal the carboxylic acid, enabling further functionalization.
These application notes provide detailed protocols and a summary of reaction conditions for the Sonogashira coupling of various terminal alkynes with this compound, aimed at providing researchers with a practical guide for the synthesis of these valuable compounds.
Reaction Principle and Mechanism
The Sonogashira coupling reaction proceeds through a dual catalytic cycle involving both palladium and copper catalysts.[5]
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide (this compound) to form a Pd(II) complex.
-
Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the palladium(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired aryl-alkyne product and regenerate the active Pd(0) catalyst.
The Copper Cycle:
-
Coordination and Deprotonation: The copper(I) salt coordinates with the terminal alkyne. In the presence of a base, the terminal proton of the alkyne is removed to form a copper(I) acetylide intermediate.
A simplified representation of the catalytic cycles is depicted below.
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Data Presentation: Sonogashira Coupling of 2-Iodobenzoates
The following table summarizes representative reaction conditions and yields for the Sonogashira coupling of various terminal alkynes with 2-iodobenzoate esters. While the data is primarily for methyl 2-iodobenzoate, it serves as a strong starting point for optimizing the reaction with this compound, which is expected to have similar reactivity.[5]
| Entry | Terminal Alkyne | Palladium Source (mol%) | Ligand (mol%) | Copper Source (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | - | CuI (3) | Et₃N | THF | 12 | 85 |
| 2 | Phenylacetylene | Pd(OAc)₂ (2) | PPh₃ (4) | CuI (3) | Et₃N/DMF | DMF | 8 | 92 |
| 3 | 1-Hexyne | Pd(dppf)Cl₂ (2) | - | CuI (3) | Cs₂CO₃ | Dioxane | 12 | 78 |
| 4 | Trimethylsilylacetylene | Pd₂(dba)₃ (1) | XPhos (3) | - | K₃PO₄ | Toluene | 16 | 90 |
| 5 | (4-Methoxyphenyl)acetylene | Pd(PPh₃)₂Cl₂ (3) | - | CuI (5) | DIPA | Toluene | 12 | 70-80 |
Experimental Protocols
Protocol 1: Standard Sonogashira Coupling (with Copper Co-catalyst)
This protocol describes a general procedure for the palladium and copper co-catalyzed Sonogashira coupling of a terminal alkyne with this compound.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene, 1-Hexyne)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and stir bar
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.03 mmol, 3 mol%).
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Add anhydrous, degassed solvent (THF or DMF, 5 mL) and the amine base (e.g., Et₃N, 3.0 mmol, 3.0 equiv).
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise to the stirring reaction mixture.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is an alternative for substrates that may be sensitive to copper salts, which can sometimes lead to alkyne homocoupling (Glaser coupling).
Materials:
-
This compound
-
Terminal alkyne (e.g., Trimethylsilylacetylene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous Toluene or Dioxane
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.01 mmol, 1 mol%) and XPhos (0.03 mmol, 3 mol%) to an oven-dried Schlenk flask.
-
Add the base (K₃PO₄, 2.0 mmol, 2.0 equiv) and this compound (1.0 mmol, 1.0 equiv).
-
Evacuate the flask and backfill with an inert gas.
-
Add anhydrous, degassed solvent (Toluene or Dioxane, 5 mL) followed by the terminal alkyne (1.2 mmol, 1.2 equiv).
-
Heat the reaction mixture to 80-100 °C and stir for the required time (typically 12-24 hours), monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Experimental Workflow
The general workflow for setting up a Sonogashira coupling reaction is outlined below.
Caption: General experimental workflow for the Sonogashira coupling.
Logical Relationship of Reaction Components
The successful outcome of the Sonogashira coupling depends on the interplay of several key components.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Isocoumarins using Tert-butyl 2-iodobenzoate and Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocoumarins are a class of naturally occurring lactones that form the core structure of numerous biologically active compounds. Their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and anti-microbial activities, make them attractive scaffolds for drug discovery and development. This document provides detailed application notes and protocols for the synthesis of 3-substituted isocoumarins via a palladium-catalyzed Sonogashira coupling and subsequent lactonization of tert-butyl 2-iodobenzoate with various terminal alkynes.
The described methodology offers a versatile and efficient route to a library of isocoumarin derivatives, allowing for the exploration of structure-activity relationships (SAR) crucial for the development of new therapeutic agents.
Reaction Principle
The synthesis of 3-substituted isocoumarins from this compound and a terminal alkyne is a two-step, one-pot process. The reaction proceeds through an initial palladium-catalyzed Sonogashira cross-coupling reaction to form a carbon-carbon bond between the aryl iodide and the terminal alkyne. This is followed by an in-situ intramolecular cyclization (lactonization) of the resulting 2-alkynylbenzoate intermediate to yield the final isocoumarin product. The use of a tert-butyl ester provides a bulky group that can influence the reaction kinetics and is readily cleavable under acidic conditions if the corresponding carboxylic acid is desired.
Data Presentation
The following table summarizes the representative yields for the synthesis of various 3-substituted isocoumarins from this compound and a selection of terminal alkynes. The data is compiled from analogous reactions using 2-iodobenzoic acid and is expected to be comparable.[1][2]
| Entry | Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 3-Phenylisocoumarin | 85-95 |
| 2 | 1-Hexyne | 3-Butylisocoumarin | 70-80 |
| 3 | 3,3-Dimethyl-1-butyne | 3-(tert-Butyl)isocoumarin | 65-75 |
| 4 | 4-Methoxyphenylacetylene | 3-(4-Methoxyphenyl)isocoumarin | 80-90 |
| 5 | 4-Chlorophenylacetylene | 3-(4-Chlorophenyl)isocoumarin | 75-85 |
| 6 | 2-Ethynylpyridine | 3-(Pyridin-2-yl)isocoumarin | 60-70 |
| 7 | Propargyl alcohol | 3-(Hydroxymethyl)isocoumarin | 55-65 |
Experimental Protocols
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Toluene, anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere (Nitrogen or Argon) setup
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
-
Column chromatography setup
Detailed Methodology:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 eq.), palladium(II) acetate (0.02 mmol, 2 mol%), triphenylphosphine (0.04 mmol, 4 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Solvent and Reagent Addition: Add anhydrous toluene (10 mL) and triethylamine (3.0 mmol, 3.0 eq.) to the flask via syringe. Stir the mixture at room temperature for 10 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 eq.) to the reaction mixture dropwise via syringe.
-
Reaction Progression: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-substituted isocoumarin.
Visualizations
Caption: Experimental workflow for the synthesis of isocoumarins.
References
Application Notes and Protocols: Tert-butyl 2-iodobenzoate as a Versatile Precursor for Pharmaceutical Intermediates
Audience: Researchers, scientists, and drug development professionals.
Introduction: Tert-butyl 2-iodobenzoate is a valuable synthetic building block in the field of medicinal chemistry and pharmaceutical development.[1] Its structure, featuring an iodine substituent ortho to a sterically bulky tert-butyl ester, makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in constructing the complex carbon skeletons of many active pharmaceutical ingredients (APIs).[][3][4] The tert-butyl ester group serves as a protecting group for the carboxylic acid, which can be readily deprotected under acidic conditions in later synthetic stages. This note provides an overview of its applications and detailed protocols for its use in key C-C bond-forming reactions.
Core Applications in Synthesis:
The primary utility of this compound lies in its role as an aryl halide in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly reactive towards oxidative addition to a Pd(0) complex, initiating the catalytic cycle.[5] This makes it a preferred substrate for reactions like the Suzuki-Miyaura and Sonogashira couplings, which are cornerstones of modern drug synthesis.[6][7]
-
Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between the aryl iodide and an organoboron compound (e.g., a boronic acid or ester). It is widely used to synthesize biaryl and heteroaryl-aryl structures, which are prevalent motifs in many blockbuster drugs.
-
Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, yielding substituted alkynes.[6] These products are important intermediates for various pharmaceuticals, including treatments for psoriasis and nicotinic receptor agonists.[6][8]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with an Arylboronic Acid
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 0.01 equiv)
-
Tri-tert-butylphosphine ([HP(t-Bu)₃]BF₄) (0.024 mmol, 0.024 equiv)
-
Potassium fluoride dihydrate (KF·2H₂O) (3.0 mmol, 3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether (Et₂O)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and stir bar
Procedure:
-
To a Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃ (0.005 mmol), [HP(t-Bu)₃]BF₄ (0.012 mmol), the arylboronic acid (1.1 mmol), and KF·2H₂O (3.3 mmol).
-
Seal the flask with a septum and purge with argon for 5 minutes.
-
Under an argon atmosphere, add this compound (1.0 mmol) followed by anhydrous THF (2.0 mL).
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether (2 mL) and filter through a short plug of silica gel, washing the silica with additional diethyl ether (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Protocol 2: Sonogashira Cross-Coupling of this compound with a Terminal Alkyne
This protocol outlines a standard Sonogashira coupling using a palladium-copper co-catalyst system.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (e.g., Phenylacetylene) (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol, 0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 mmol, 0.04 equiv)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).
-
Add anhydrous THF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv). Stir the mixture to dissolve the solids.
-
Slowly add the terminal alkyne (1.2 mmol) to the reaction mixture at room temperature.
-
Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC (typically 2-6 hours).
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst and amine salts. Wash the pad with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired arylalkyne.
Data Presentation
The following tables summarize representative yields for cross-coupling reactions involving aryl iodides, illustrating the general efficiency of these transformations.
Table 1: Representative Yields for Suzuki-Miyaura Coupling of Aryl Iodides
| Aryl Iodide | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 4-Iodotoluene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 95 |
| 1-Iodonaphthalene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 60 | 92 |
| 3-Iodopyridine | 2-Thiopheneboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | RT | 88 |
Data is representative of typical yields for Suzuki-Miyaura protocols and may vary based on specific substrates and conditions.[5][9]
Table 2: Representative Yields for Sonogashira Coupling of Aryl Iodides
| Aryl Iodide | Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | TEA | THF | RT | 91 |
| 4-Iodoanisole | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | DIPA | Toluene | 50 | 89 |
| 2-Iodothiophene | 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | TEA | DMF | RT | 85 |
Data is representative of typical yields for the standard Sonogashira protocol.[10]
Visualizations
Caption: Synthetic utility of this compound.
Caption: Experimental workflow for a cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Caption: Catalytic cycles of the Sonogashira coupling.
References
- 1. benchchem.com [benchchem.com]
- 3. pharmtech.com [pharmtech.com]
- 4. researchgate.net [researchgate.net]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. benchchem.com [benchchem.com]
Application of Tert-butyl 2-iodobenzoate in Materials Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of tert-butyl 2-iodobenzoate in materials science. This versatile building block, owing to its reactive iodo group and the presence of a bulky tert-butyl ester, offers unique opportunities in the synthesis of novel organic materials with tailored properties.
Overview of Applications
This compound is a valuable precursor in organic synthesis, particularly for the construction of functional materials. Its primary applications in materials science stem from its ability to participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of various functionalities and the formation of extended π-conjugated systems, which are essential for organic electronic materials.
Key Application Areas:
-
Precursor for Conjugated Polymers: The iodo- and ester functionalities allow for its use as a monomer in polycondensation reactions to synthesize conjugated polymers for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
-
Synthesis of Functional Small Molecules: It serves as a key intermediate in the synthesis of small molecules for organic electronics, where precise control over the molecular structure is crucial for tuning the material's properties.
-
Precursor for Alkenyl Iodobenzoate Derivatives: Through reactions such as the Kharasch-Sosnovsky reaction, derivatives of this compound can be used to synthesize new iodo-allylic esters, which are valuable intermediates in further organic transformations.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 110349-26-3 |
| Molecular Formula | C₁₁H₁₃IO₂ |
| Molecular Weight | 304.13 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 45-48 °C |
| Boiling Point | 145-148 °C at 1 mmHg |
| Solubility | Soluble in common organic solvents |
Experimental Protocols
This protocol describes the synthesis of o-iodo-allylic esters from alkenes using a derivative of this compound, tert-butyl-o-iodo benzoperoxoate, in the presence of a copper(I) iodide catalyst. This reaction is a valuable method for C-H activation and functionalization.
Reaction Scheme:
Materials:
-
Alkene (e.g., cyclopentene, cyclohexene)
-
tert-butyl-o-iodo benzoperoxoate
-
Copper(I) iodide (CuI)
-
Phenylhydrazine
-
Acetonitrile (anhydrous)
-
10% Ammonium hydroxide solution (NH₄OH)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
n-hexane and ethyl acetate for elution
Procedure:
-
To a Schlenk tube under a nitrogen atmosphere, add copper(I) iodide (0.05 mmol, 10 mg), phenylhydrazine (6 µL), and acetonitrile (3 mL) at room temperature.
-
Slowly add the alkene (3 mmol) and tert-butyl-o-iodo benzoperoxoate (0.85 mmol, 0.27 g) to the light-yellow mixture.
-
Stir the reaction mixture at room temperature until Thin Layer Chromatography (TLC) analysis shows complete consumption of the tert-butyl-o-iodo benzoperoxoate.
-
Remove the acetonitrile under reduced pressure.
-
Extract the residue with 10% NH₄OH and EtOAc.
-
Dry the organic phase with anhydrous MgSO₄.
-
Purify the product by silica gel column chromatography using a mixture of n-hexane and ethyl acetate (90:10) as the eluent to afford the o-iodo-allylic ester.
Quantitative Data:
The following table summarizes the yields obtained for the synthesis of various o-iodo-allylic esters using this protocol.[1]
| Alkene | Product | Yield (%)[1] |
| Cyclopentene | Cyclopent-2-en-1-yl 2-iodobenzoate | 92 |
| Cyclohexene | Cyclohex-2-en-1-yl 2-iodobenzoate | 88 |
| 1-Octene | Oct-1-en-3-yl 2-iodobenzoate | 85 |
Diagram of the Experimental Workflow:
Caption: Workflow for the synthesis of o-iodo-allylic esters.
This protocol describes a hypothetical approach for the synthesis of a conjugated polymer using this compound as a monomer. This method is based on the well-established Suzuki-Miyaura cross-coupling reaction, a powerful tool for forming carbon-carbon bonds.
Reaction Scheme:
Materials:
-
This compound
-
An aryl-diboronic ester (e.g., 1,4-phenylenediboronic acid bis(pinacol) ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃/SPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Phase-transfer catalyst (e.g., Aliquat 336), if using an aqueous base
Procedure:
-
In a Schlenk flask, dissolve this compound (1.0 mmol), the aryl-diboronic ester (1.0 mmol), and the palladium catalyst (1-5 mol%) in the chosen solvent under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add the base (2-3 equivalents) and, if necessary, the phase-transfer catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously for 24-72 hours.
-
Monitor the progress of the polymerization by Gel Permeation Chromatography (GPC) to follow the increase in molecular weight.
-
After the reaction is complete, cool the mixture to room temperature and precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol, acetone).
-
Filter the polymer and wash it extensively with the non-solvent to remove residual catalyst and unreacted monomers.
-
Further purify the polymer by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane, chloroform) to remove oligomers and impurities.
-
Dry the purified polymer under vacuum to a constant weight.
Expected Polymer Characterization:
The resulting polymer should be characterized by standard techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), if applicable.
-
UV-Vis and Photoluminescence Spectroscopy: To investigate the optical properties of the conjugated polymer.
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels.
Diagram of the Suzuki-Miyaura Polycondensation Workflow:
References
Application Notes and Protocols for the Deprotection of Tert-butyl 2-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the deprotection of tert-butyl 2-iodobenzoate to yield 2-iodobenzoic acid. The tert-butyl ester is a common protecting group for carboxylic acids due to its stability under various conditions and its facile removal under acidic conditions. The selection of the deprotection method often depends on the substrate's sensitivity to acidic or thermal conditions and the presence of other functional groups.
Introduction
This compound is a useful intermediate in organic synthesis. The removal of the tert-butyl group is a critical step to unmask the carboxylic acid functionality, enabling further transformations such as amide bond formation or other derivatizations. This document outlines several common and effective methods for this deprotection, including acid-catalyzed hydrolysis, Lewis acid-mediated cleavage, and thermal deprotection.
Deprotection Methodologies
Several methods are available for the cleavage of tert-butyl esters. The most prevalent methods involve treatment with strong acids, Lewis acids, or thermal cleavage. The choice of method will depend on the overall molecular structure and the presence of other acid-sensitive functional groups.
Summary of Deprotection Methods
| Method | Reagents | Solvent(s) | Typical Temperature | Typical Reaction Time | Notes |
| Acid-Catalyzed Hydrolysis | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 1 - 4 hours | Most common method; TFA is volatile and corrosive. |
| Hydrochloric Acid (HCl) | Dioxane, Ethyl Acetate | Room Temperature | 1 - 12 hours | Anhydrous conditions are often preferred. | |
| Phosphoric Acid (H₃PO₄) | Toluene, Water | 50 - 100°C | 2 - 24 hours | Milder, environmentally benign option.[1] | |
| Lewis Acid-Mediated Cleavage | Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temperature | 4 - 24 hours | Milder conditions, can be selective in the presence of other acid-labile groups.[2][3] |
| Thermal Deprotection | None (neat) or high-boiling solvent | Quinoline, NMP | 120 - 240°C | 15 - 60 minutes | Reagent-free option, requires high temperatures which may not be suitable for all substrates.[4] |
| Other Mild Methods | Silica Gel | Toluene | Reflux | 12 - 24 hours | Heterogeneous method, can be useful for sensitive substrates.[5] |
| Tris(4-bromophenyl)aminium hexachloroantimonate ("Magic Blue") / Triethylsilane | Dichloromethane (DCM) | Room Temperature | 1 - 2 hours | Mild, radical-mediated deprotection.[6] |
Experimental Protocols
Below are detailed protocols for the most common methods for the deprotection of this compound.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a standard and highly effective method for the removal of tert-butyl esters.
Materials:
-
This compound
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1-0.5 M concentration) in a round-bottom flask.
-
To the stirred solution, add TFA (5-10 eq) dropwise at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the crude 2-iodobenzoic acid.
-
Purify the product by recrystallization or column chromatography if necessary.
Protocol 2: Deprotection using Aqueous Phosphoric Acid
This method offers a milder and more environmentally friendly alternative to TFA.[1]
Materials:
-
This compound
-
85% Aqueous Phosphoric Acid (H₃PO₄)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in toluene.
-
Add 85% aqueous phosphoric acid (5-10 eq) to the solution.
-
Heat the mixture to 50-100°C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude 2-iodobenzoic acid can be purified by recrystallization or column chromatography.
Protocol 3: Deprotection using Zinc Bromide (ZnBr₂)
This Lewis acid-mediated method can be advantageous for substrates with other acid-sensitive groups.[2][3]
Materials:
-
This compound
-
Zinc Bromide (ZnBr₂), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Water
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM, add anhydrous ZnBr₂ (2-5 eq).
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 4 to 24 hours.
-
Upon completion, quench the reaction by adding water.
-
If an emulsion forms, a small amount of 1 M HCl can be added to break it.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting 2-iodobenzoic acid as needed.
Visualizations
General Workflow for Tert-butyl Ester Deprotection
Caption: General experimental workflow for the deprotection of this compound.
Signaling Pathway of Acid-Catalyzed Deprotection
Caption: Mechanism of acid-catalyzed deprotection of a tert-butyl ester.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Formation of 2-(tert-Butoxycarbonyl)phenylmagnesium Iodide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a protocol for the formation of the Grignard reagent from tert-butyl 2-iodobenzoate, yielding 2-(tert-butoxycarbonyl)phenylmagnesium iodide. The presence of the electrophilic ester functionality on the aromatic ring presents a significant challenge due to potential intramolecular and intermolecular reactions with the highly nucleophilic Grignard reagent. These notes address these challenges by outlining critical experimental considerations, including the use of low temperatures and specific reagent addition techniques to minimize side reactions and favor the formation of the desired organometallic species.
Introduction
Grignard reagents are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds. However, their high reactivity can be a double-edged sword when the starting material contains functional groups susceptible to nucleophilic attack, such as esters. The formation of a Grignard reagent from this compound is a prime example of this challenge. The proximity of the ester group to the site of Grignard formation can lead to rapid intramolecular cyclization or intermolecular reaction with the starting material, significantly reducing the yield of the desired Grignard reagent.
These application notes provide a comprehensive guide to navigate these difficulties, offering a detailed protocol and key considerations for the successful generation of 2-(tert-butoxycarbonyl)phenylmagnesium iodide for use in subsequent synthetic transformations.
Challenges and Key Considerations
The primary challenge in forming a Grignard reagent from this compound is the inherent reactivity of the ester group towards the newly formed organomagnesium species.
-
Intramolecular Reaction: Once formed, the Grignard reagent can attack the ester carbonyl of the same molecule, leading to the formation of a cyclic ketone after elimination of the tert-butoxy group.
-
Intermolecular Reaction: The Grignard reagent can also react with the ester group of another molecule of this compound, resulting in the formation of dimeric or oligomeric byproducts.[1][2][3][4][5]
-
Reaction Temperature: Standard Grignard reaction conditions, which often involve refluxing in ether, are generally too harsh and will promote the aforementioned side reactions. Low temperatures are crucial to suppress these unwanted pathways.[6]
-
Rate of Addition: Slow and controlled addition of the aryl iodide to the magnesium turnings is essential to maintain a low concentration of the Grignard reagent in the reaction mixture, thereby minimizing intermolecular reactions.
Experimental Protocol
This protocol is designed to favor the formation of the Grignard reagent by employing low temperatures and controlled addition.
Materials:
-
This compound
-
Magnesium turnings
-
Iodine (for activation)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether (Et₂O)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard glassware for anhydrous reactions (flame-dried)
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, a dropping funnel, and a rubber septum. Maintain a positive pressure of inert gas throughout the reaction.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine. Gently heat the flask with a heat gun under a flow of inert gas until the iodine sublimes and deposits on the magnesium surface. This process helps to activate the magnesium.[7][8][9] Allow the flask to cool to room temperature.
-
Solvent Addition: Add anhydrous THF to the flask to cover the magnesium turnings.
-
Preparation of the Iodide Solution: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Grignard Reagent Formation: Cool the reaction flask to -78 °C using a dry ice/acetone bath. Begin stirring the magnesium suspension vigorously.
-
Slow Addition: Add the solution of this compound from the dropping funnel to the magnesium suspension dropwise over a period of 1-2 hours. Maintaining a very slow addition rate is critical.
-
Reaction Monitoring: The reaction mixture may become cloudy or grayish, indicating the formation of the Grignard reagent.[7][10] The progress of the reaction can be monitored by quenching a small aliquot with a solution of iodine in THF; the disappearance of the iodine color indicates the presence of the Grignard reagent.
-
Use in Subsequent Reactions: The freshly prepared Grignard reagent should be used immediately in the subsequent reaction step. It is not recommended to store this particular Grignard reagent due to its potential for decomposition and side reactions.
Quantitative Data Summary
Due to the inherent instability and propensity for side reactions, precise and reproducible yield determination for the formation of 2-(tert-butoxycarbonyl)phenylmagnesium iodide is challenging without an immediate quenching step. The effective yield is best determined by the yield of the subsequent product formed upon reaction with a suitable electrophile. The following table provides hypothetical, yet expected, outcomes based on the reaction conditions.
| Parameter | Condition A (Standard) | Condition B (Optimized) |
| Temperature | Room Temperature | -78 °C |
| Addition Time | 15 minutes | 2 hours |
| Expected Yield of Trapped Product | < 10% | 40-60% |
| Major Byproducts | Dimeric and oligomeric species | Starting material, some byproduct |
Visualizations
Logical Workflow for Grignard Reagent Formation
Caption: Experimental workflow for the low-temperature formation of the Grignard reagent.
Signaling Pathway of Competing Reactions
Caption: Diagram illustrating the desired reaction pathway versus competing side reactions.
Conclusion
The successful formation of a Grignard reagent from this compound is a delicate process that requires careful control of reaction conditions to mitigate the reactivity of the ester functionality. The protocol outlined in these notes, emphasizing low-temperature and slow addition, provides a solid foundation for researchers to generate this valuable synthetic intermediate. Optimization of these parameters may be necessary depending on the specific application and the subsequent electrophile to be used. It is recommended to perform small-scale trial reactions to establish the optimal conditions for a specific synthetic route.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. quora.com [quora.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. reddit.com [reddit.com]
- 8. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. www1.udel.edu [www1.udel.edu]
Troubleshooting & Optimization
Purification of "Tert-butyl 2-iodobenzoate" by flash column chromatography
Welcome to the technical support center for the purification of tert-butyl 2-iodobenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the purification of this compound by flash column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the flash column chromatography of this compound?
A1: Standard silica gel (230-400 mesh) is the most commonly used stationary phase for the purification of moderately polar organic compounds like this compound.
Q2: Which mobile phase system is suitable for the elution of this compound?
A2: A common and effective mobile phase system is a mixture of a non-polar solvent like n-hexane or heptane and a moderately polar solvent such as ethyl acetate. A good starting point for elution is a low percentage of ethyl acetate in hexane, which can be gradually increased if the compound elutes too slowly. Based on structurally similar compounds, a mobile phase of 95:5 n-hexane:ethyl acetate is a promising starting point.
Q3: How can I determine the appropriate solvent ratio for the mobile phase?
A3: The ideal solvent ratio should be determined by thin-layer chromatography (TLC) before performing the flash column chromatography. The goal is to achieve a retention factor (Rf) of approximately 0.2-0.4 for this compound. This Rf range typically provides the best separation from impurities.
Q4: What are the potential impurities I might encounter during the purification of this compound?
A4: Potential impurities can include unreacted starting materials such as 2-iodobenzoic acid and byproducts from the esterification reaction. If the synthesis involves the use of a tert-butyl source like tert-butanol, residual amounts may also be present. Side products from potential side reactions, such as the formation of isomeric esters or decomposition products, could also be present.
Q5: How can I visualize the spots on a TLC plate if this compound is not UV-active?
A5: While many aromatic compounds are UV-active, if visualization under a UV lamp is not effective, you can use a staining solution. A potassium permanganate (KMnO₄) stain is a good general-purpose stain that reacts with many organic compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the flash column chromatography of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| The compound does not move from the origin (Rf ≈ 0). | The mobile phase is not polar enough. | Increase the polarity of the mobile phase by gradually increasing the percentage of ethyl acetate in the hexane/ethyl acetate mixture. |
| The compound runs with the solvent front (Rf ≈ 1). | The mobile phase is too polar. | Decrease the polarity of the mobile phase by reducing the percentage of ethyl acetate. |
| Poor separation of the desired product from impurities. | - Inappropriate mobile phase polarity. - Column overloading. - Poorly packed column (channeling). | - Optimize the mobile phase using TLC to maximize the difference in Rf values (ΔRf) between the product and impurities. - Reduce the amount of crude material loaded onto the column. A general rule is to load 1-10% of the silica gel weight. - Ensure the column is packed uniformly without any cracks or air bubbles. |
| Streaking of the compound on the TLC plate and column. | - The compound may be acidic or basic. - The compound might be degrading on the silica gel. - The sample is overloaded on the TLC plate or column. | - Add a small amount of a modifier to the mobile phase. For acidic compounds, a trace of acetic acid can be added. For basic compounds, a trace of triethylamine can be added. - Perform a stability test by spotting the compound on a TLC plate, letting it sit for an hour, and then developing it to see if degradation occurs. If so, consider using a different stationary phase like alumina. - Apply a more dilute sample to the TLC plate or reduce the load on the column. |
| The purified product is not pure upon analysis (e.g., by NMR or GC). | - Co-elution of an impurity with a similar Rf value. - Contamination from the collection flasks or solvent. | - Try a different solvent system to alter the selectivity of the separation. - Ensure all glassware is clean and use high-purity solvents. |
Experimental Protocol: Flash Column Chromatography of this compound
This protocol provides a general methodology for the purification of this compound. The specific parameters should be optimized based on preliminary TLC analysis.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
n-Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column for flash chromatography
-
Sand (washed)
-
Collection tubes
-
TLC plates (silica gel coated)
-
TLC developing chamber
-
UV lamp and/or potassium permanganate stain
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in a chamber with a pre-determined ratio of n-hexane:ethyl acetate (e.g., start with 95:5).
-
Visualize the plate under a UV lamp and/or by staining.
-
Adjust the solvent ratio until the desired product has an Rf value of approximately 0.2-0.4.
-
-
Column Preparation:
-
Securely clamp the column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm) on top of the plug.
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Carefully pour the slurry into the column, avoiding the formation of air bubbles.
-
Gently tap the column to ensure even packing.
-
Add another thin layer of sand on top of the silica gel.
-
Drain the excess solvent until the solvent level is just at the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a less polar solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the column using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is at the top of the sand.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle positive pressure (using a pump or inert gas) to start the elution.
-
Collect the eluent in fractions of appropriate volume.
-
Monitor the progress of the separation by periodically analyzing the collected fractions by TLC.
-
-
Product Isolation:
-
Identify the fractions containing the pure this compound using TLC.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Data Presentation
Table 1: Recommended Starting Conditions for Flash Column Chromatography
| Parameter | Recommended Value/Material |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | n-Hexane:Ethyl Acetate |
| Initial Solvent Ratio | 95:5 (v/v) |
| Target Rf Value | ~0.2 - 0.4 |
Table 2: TLC Analysis of a Structurally Similar Compound
| Compound | Mobile Phase (n-Hexane:EtOAc) | Rf Value |
| tert-Butyl-o-iodo benzoperoxoate | 95:5 | Not Specified |
Note: This data is for a structurally similar compound and should be used as a starting point for optimization.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for flash chromatography issues.
Common impurities in the synthesis of "Tert-butyl 2-iodobenzoate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tert-butyl 2-iodobenzoate.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction: Insufficient reaction time, low temperature, or inadequate acid catalyst. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure the reaction is stirred vigorously and heated to the appropriate temperature for a sufficient duration. - Use a suitable amount of a strong acid catalyst, such as sulfuric acid or a Lewis acid. |
| Decomposition of tert-butyl cation: The tert-butyl cation intermediate is prone to elimination to form isobutylene, especially at higher temperatures. | - Maintain careful temperature control throughout the reaction. - Consider using a milder acid catalyst or a lower reaction temperature with a longer reaction time. | |
| Use of inappropriate reagents: Attempting the synthesis with tert-butyl bromide and a carboxylate salt is often unsuccessful due to the competing E2 elimination reaction. | - Utilize a more suitable method for tert-butyl ester formation, such as the reaction of 2-iodobenzoic acid with isobutylene or tert-butanol in the presence of an acid catalyst. | |
| Presence of Unreacted 2-Iodobenzoic Acid | Incomplete esterification: See "Low or No Product Yield". | - Increase the reaction time and/or the amount of the tert-butylating agent and catalyst. - After the reaction, perform an aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted carboxylic acid. |
| Formation of Side Products | Isobutylene oligomerization: The isobutylene formed from the decomposition of the tert-butyl cation can polymerize under acidic conditions. | - Use an excess of the carboxylic acid to trap the tert-butyl cation as it forms. - Maintain a lower reaction temperature. |
| Dehalogenation: Loss of the iodine atom from the aromatic ring can occur under certain reaction conditions, leading to the formation of tert-butyl benzoate. | - Avoid harsh reaction conditions, such as high temperatures and prolonged reaction times. - The use of milder catalysts can sometimes mitigate this side reaction. | |
| Formation of tert-butyl ether: If using tert-butanol as the tert-butyl source, self-condensation of tert-butanol can occur to form di-tert-butyl ether. | - Use an excess of the carboxylic acid relative to tert-butanol. - Add the tert-butanol slowly to the reaction mixture. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common and effective methods for the synthesis of this compound involve the acid-catalyzed reaction of 2-iodobenzoic acid with a tert-butyl source. The two primary approaches are:
-
Reaction with Isobutylene: This method involves bubbling isobutylene gas through a solution of 2-iodobenzoic acid in the presence of a strong acid catalyst, such as sulfuric acid.
-
Reaction with tert-Butanol: In this approach, 2-iodobenzoic acid is reacted with an excess of tert-butanol using a catalytic amount of a strong acid.
Q2: What are the primary impurities I should look for in my final product?
A2: The common impurities in the synthesis of this compound include:
-
Unreacted 2-iodobenzoic acid: This is the most common impurity if the reaction does not go to completion.
-
Isobutylene dimers or oligomers: These can form from the side reactions of the tert-butyl cation.
-
Tert-butyl benzoate: This dehalogenated byproduct can form under certain conditions.
-
Di-tert-butyl ether: This can be a byproduct when using tert-butanol as the starting material.
Q3: How can I purify my this compound?
A3: Purification can typically be achieved through the following steps:
-
Aqueous Workup: After the reaction, the mixture should be washed with a saturated solution of sodium bicarbonate to remove any unreacted 2-iodobenzoic acid. Subsequent washes with water and brine will remove water-soluble impurities.
-
Column Chromatography: If the product is still impure after the workup, column chromatography on silica gel is an effective method for purification. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used.
Q4: My reaction is not proceeding to completion. What can I do?
A4: If you are experiencing incomplete conversion, consider the following:
-
Increase Catalyst Loading: Ensure you are using a sufficient amount of a strong acid catalyst.
-
Increase Reaction Time and/or Temperature: Monitor the reaction by TLC and allow it to proceed until the starting material is consumed. A moderate increase in temperature may be necessary, but be mindful of potential side reactions.
-
Ensure Anhydrous Conditions: Water can interfere with the reaction. Use anhydrous solvents and reagents.
Experimental Protocols
Synthesis of this compound from 2-Iodobenzoic Acid and Isobutylene
Materials:
-
2-Iodobenzoic acid
-
Dichloromethane (anhydrous)
-
Concentrated Sulfuric Acid
-
Isobutylene gas
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-iodobenzoic acid in anhydrous dichloromethane in a pressure-resistant flask equipped with a magnetic stirrer and a gas inlet tube.
-
Cool the solution in an ice bath.
-
Slowly add a catalytic amount of concentrated sulfuric acid.
-
Bubble isobutylene gas through the stirred solution while maintaining the temperature at 0-5 °C. The reaction progress should be monitored by TLC.
-
Once the reaction is complete, carefully vent the excess isobutylene.
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Visualizations
Technical Support Center: Suzuki Coupling of Tert-butyl 2-iodobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Suzuki coupling of Tert-butyl 2-iodobenzoate. Due to the sterically hindered and electronically deactivated nature of this substrate, specific side reactions can be prevalent. This guide offers practical advice to mitigate these issues and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a low yield in my Suzuki coupling reaction with this compound?
A1: Low yields with this substrate are often attributed to its steric bulk. The tert-butyl ester group at the ortho position can hinder the oxidative addition of the palladium catalyst to the carbon-iodine bond, which is a critical step in the catalytic cycle. Additionally, competing side reactions such as protodeboronation of the boronic acid and homocoupling of the reactants can consume the starting materials and reduce the yield of the desired product.
Q2: What is protodeboronation and how can I prevent it?
A2: Protodeboronation is the undesired cleavage of the carbon-boron bond in the boronic acid, replacing it with a carbon-hydrogen bond. This side reaction is often promoted by high temperatures and strong bases. To minimize protodeboronation, consider using milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Using a more stable boronic ester, such as a pinacol ester, instead of the boronic acid can also significantly reduce the extent of this side reaction.
Q3: What causes the formation of homocoupling byproducts?
A3: Homocoupling is the dimerization of the boronic acid to form a symmetrical biaryl byproduct. This can be caused by the presence of oxygen in the reaction mixture, which can oxidize the active Pd(0) catalyst to Pd(II) species that promote this side reaction. Using a Pd(II) precatalyst can also lead to homocoupling during its initial reduction to Pd(0). To mitigate this, ensure the reaction is performed under strictly inert conditions (e.g., under argon or nitrogen) and consider using a Pd(0) catalyst source directly.
Q4: Can the choice of palladium catalyst and ligand impact the reaction with a sterically hindered substrate like this compound?
A4: Absolutely. For sterically demanding substrates, the choice of ligand is crucial. Bulky and electron-rich phosphine ligands, such as those from the Buchwald or Fu groups (e.g., SPhos, XPhos, RuPhos), are often effective. These ligands promote the formation of a monoligated, highly reactive palladium species that can more readily undergo oxidative addition with the hindered aryl iodide.
Troubleshooting Guide
Issue 1: Low or no conversion of this compound
| Possible Cause | Troubleshooting Step |
| Inefficient Oxidative Addition | The steric hindrance of the tert-butyl ester group impedes the approach of the palladium catalyst. |
| Catalyst Deactivation | The palladium catalyst may be decomposing under the reaction conditions. |
| Insufficient Reaction Temperature | The reaction may require more thermal energy to overcome the activation barrier. |
Solution:
-
Optimize Catalyst and Ligand: Employ a palladium precatalyst with a bulky, electron-rich phosphine ligand (e.g., a Buchwald-type ligand) to enhance the rate of oxidative addition.
-
Increase Temperature Cautiously: Gradually increase the reaction temperature, but monitor for potential increases in side reactions.
-
Ensure Inert Atmosphere: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction to prevent catalyst oxidation.
Issue 2: Significant formation of homocoupling byproduct from the boronic acid
| Possible Cause | Troubleshooting Step |
| Presence of Oxygen | Oxygen can lead to the formation of Pd(II) species that catalyze homocoupling. |
| Use of a Pd(II) Precatalyst | The in situ reduction of a Pd(II) precatalyst can be mediated by the boronic acid, leading to its dimerization. |
Solution:
-
Rigorous Degassing: Thoroughly degas all solvents and reagents before use. A common method is to bubble an inert gas through the liquid for an extended period.
-
Use a Pd(0) Catalyst: Start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the initial reduction step that can cause homocoupling.
-
Use a Boronic Ester: Boronic esters are generally more stable and less prone to homocoupling than their corresponding boronic acids.
Issue 3: Presence of protodeboronation byproduct
| Possible Cause | Troubleshooting Step |
| Harsh Reaction Conditions | High temperatures and strong bases can promote the cleavage of the C-B bond. |
| Presence of Water | Water can act as a proton source for protodeboronation. |
Solution:
-
Use a Milder Base: Switch to a weaker base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.
-
Lower Reaction Temperature: If the catalyst system is sufficiently active, try running the reaction at a lower temperature.
-
Use a Boronic Ester: Pinacol or MIDA esters of the boronic acid are more resistant to protodeboronation.
-
Anhydrous Conditions: While some Suzuki couplings benefit from a small amount of water, for substrates prone to protodeboronation, running the reaction under anhydrous conditions may be beneficial.
Quantitative Data
While specific quantitative data for the Suzuki coupling of this compound is not extensively available in the literature, the following table provides representative data on the expected impact of various reaction parameters on the outcome of Suzuki couplings with sterically hindered ortho-substituted aryl iodides.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Desired Product Yield (%) | Homocoupling (%) | Protodeboronation (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 30-40 | 10-15 | 5-10 |
| Pd₂(dba)₃ (1) | SPhos (2.5) | K₃PO₄ (2) | Dioxane | 100 | 85-95 | <5 | <5 |
| Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2) | Toluene | 110 | 90-98 | <3 | <3 |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DMF | 90 | 50-60 | 5-10 | 5-10 |
| Pd₂(dba)₃ (1) | RuPhos (2.5) | K₃PO₄ (2) | 2-MeTHF | 90 | 88-96 | <5 | <5 |
Experimental Protocols
Representative Protocol for Suzuki Coupling of this compound
This protocol is a general guideline and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or arylboronic acid pinacol ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Bulky phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane or toluene)
-
Standard laboratory glassware for inert atmosphere chemistry
-
Magnetic stirrer and heating source
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid/ester, the palladium catalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by an appropriate technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired tert-butyl 2-arylbenzoate.
Visualizing the Suzuki Coupling and Side Reactions
The following diagram illustrates the main catalytic cycle of the Suzuki coupling and the points at which the primary side reactions, homocoupling and protodeboronation, can occur.
Caption: Suzuki coupling cycle and common side reactions.
Optimizing yield in Sonogashira reactions using "Tert-butyl 2-iodobenzoate"
Topic: Optimizing Yield in Sonogashira Reactions using "Tert-butyl 2-iodobenzoate"
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions for Sonogashira coupling reactions, with a specific focus on the sterically hindered substrate, this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in a Sonogashira reaction? A1: The main challenge with this compound is the steric hindrance caused by the bulky tert-butyl ester group positioned ortho to the iodide. This can impede the oxidative addition step in the palladium catalytic cycle, potentially leading to lower yields and requiring carefully optimized reaction conditions.
Q2: What is the general reactivity order for aryl halides in Sonogashira couplings? A2: The typical reactivity order for the aryl halide is I > OTf > Br > Cl.[1] Aryl iodides, like this compound, are the most reactive substrates and can often be coupled under milder conditions compared to the corresponding bromides or chlorides.[1][2]
Q3: What is the black precipitate that sometimes forms during the reaction? A3: A black precipitate is typically "palladium black," which results from the decomposition and agglomeration of the palladium catalyst.[1] Its formation indicates catalyst deactivation and can be caused by impurities, inappropriate solvent choice (some anecdotal evidence suggests THF may promote it), or non-optimal temperatures.[1][3]
Q4: Is the copper co-catalyst always necessary? A4: No, copper-free Sonogashira reactions are well-established.[1][4] Running the reaction without a copper(I) co-catalyst is a primary strategy to prevent the most common side reaction: the oxidative homocoupling of the terminal alkyne, known as Glaser coupling.[1][5]
Q5: How critical are anhydrous and anaerobic conditions? A5: Traditionally, Sonogashira reactions require a rigorously inert (anaerobic) atmosphere, such as argon or nitrogen, to prevent Glaser coupling, which is promoted by oxygen.[1][5][6] While newer protocols may be more robust, starting with thoroughly degassed solvents and maintaining an inert atmosphere is a critical best practice for achieving high yields and reproducibility.[1]
Troubleshooting Guide
Problem 1: Low to No Product Yield
When encountering low or no yield, a systematic approach is crucial. The following workflow and suggestions can help diagnose the issue.
References
Technical Support Center: Catalyst Poisoning in Cross-Coupling Reactions with Tert-butyl 2-iodobenzoate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for catalyst poisoning and other challenges encountered during cross-coupling reactions involving tert-butyl 2-iodobenzoate.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate in cross-coupling reactions?
A1: this compound presents a combination of steric and electronic challenges that can lead to catalyst poisoning and low reaction yields. The primary issues are:
-
Catalyst Poisoning by the Carboxylate Group: The ester group, particularly in the ortho position, can coordinate to the palladium catalyst. This can form stable, catalytically inactive complexes, effectively "poisoning" the catalyst and halting the catalytic cycle.[1]
-
Steric Hindrance: The bulky tert-butyl group, in close proximity to the iodine, can sterically hinder the approach of the palladium catalyst for the initial oxidative addition step. This is often the rate-limiting step in the catalytic cycle and can be significantly slowed down by steric bulk.[2][3]
-
Potential for Decarboxylation: Under thermal stress or in the presence of strong bases, 2-iodobenzoates can undergo decarboxylation, leading to the formation of iodobenzene as a byproduct. This side reaction consumes the starting material and can complicate purification.[1]
Q2: What are the most common signs of catalyst poisoning in my reaction?
A2: Common indicators of catalyst poisoning include:
-
Stalled Reaction: The reaction starts but fails to proceed to completion, leaving a significant amount of starting material.
-
Low or No Product Formation: Despite extended reaction times or increased temperatures, there is minimal conversion to the desired product.
-
Formation of Catalyst Black: Precipitation of palladium black is a visual indicator of catalyst decomposition to an inactive state.
-
Inconsistent Results: Difficulty in reproducing reaction outcomes under seemingly identical conditions.
Q3: Can I use a different ester group to avoid these issues?
A3: Yes, converting the carboxylic acid to a different ester (e.g., methyl or ethyl) can sometimes be beneficial. However, the fundamental issue of the ortho-carboxylate group coordinating to the catalyst may still persist. The bulky tert-butyl group can exacerbate the steric hindrance issue.
Troubleshooting Guide
Problem 1: Low to no conversion of starting material.
| Possible Cause | Solution |
| Catalyst Poisoning by Carboxylate | Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These can sterically shield the palladium center and disfavor coordination of the carboxylate group.[1][3] |
| Steric Hindrance | Use a highly active catalyst system. Bulky phosphine ligands can promote the formation of a more reactive, monoligated Pd(0) species that is more effective at oxidative addition with hindered substrates.[2][3] Consider using a pre-formed, air-stable precatalyst to ensure the efficient generation of the active catalyst.[2] |
| Inactive Catalyst | Ensure the palladium source and ligands are fresh and have not been degraded by air or moisture. Use of air-stable precatalysts is recommended.[2] |
| Suboptimal Reaction Conditions | Increase the reaction temperature gradually. Screen different bases; a weaker base like K₂CO₃ or Cs₂CO₃ might be preferable to prevent side reactions.[1] Aprotic polar solvents like dioxane or toluene are often effective. |
Problem 2: Significant formation of a decarboxylated byproduct (iodobenzene).
| Possible Cause | Solution |
| High Reaction Temperature | Lower the reaction temperature and extend the reaction time. |
| Strong Base | Use a milder base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ instead of stronger bases like alkoxides or hydroxides.[1] |
Problem 3: Poor solubility of reagents.
| Possible Cause | Solution |
| Inappropriate Solvent System | Employ a biphasic solvent system, such as toluene/water or dioxane/water, to ensure all components are accessible to the catalyst.[1] The use of a phase-transfer catalyst can also be beneficial in such systems.[1] |
Data Presentation: Illustrative Reaction Conditions
While specific data for this compound is limited in the literature, the following tables provide representative conditions for Suzuki-Miyaura and Sonogashira couplings of closely related, sterically hindered aryl halides. These should serve as a good starting point for optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Sterically Hindered Aryl Halides
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 95 |
| 2 | 1-Iodo-2-methylbenzene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3.6) | K₃PO₄ | Dioxane | 80 | 92 |
| 3 | Methyl 2-bromobenzoate | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 85 |
| 4 | 2-Iodobenzoic acid | 4-Tolylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 80 | 90 |
Table 2: Representative Conditions for Sonogashira Coupling of Sterically Hindered Aryl Halides
| Entry | Aryl Halide | Alkyne | Catalyst (mol%) | Ligand (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Iodotoluene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | - | CuI (4) | Et₃N | THF | 65 | 88 |
| 2 | 1-Bromo-2-isopropylbenzene | Trimethylsilylacetylene | Pd(OAc)₂ (2) | SPhos (4) | - | Cs₂CO₃ | Dioxane | 100 | 91 |
| 3 | Methyl 2-iodobenzoate | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | - | CuI (5) | Et₃N | DMF | 80 | 85 |
| 4 | 2-Bromoaniline | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl (5) | - | - | TMP | ACN | rt | 97 |
Experimental Protocols
The following are general protocols for common cross-coupling reactions. Note: These are starting points and may require optimization for this compound. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous and degassed solvents.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., K₃PO₄, 2.0 equiv), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 4:1 dioxane/water) via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
General Protocol for Copper-Free Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the palladium precatalyst (e.g., 2.5 mol%), and a magnetic stir bar.[2]
-
Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add the anhydrous, degassed solvent, followed by the base (2.0 equiv) and the terminal alkyne (1.2 equiv).[2]
-
Reaction: Stir the mixture at the desired temperature (room temperature to elevated temperatures may be required). Monitor the reaction progress by TLC or LC-MS.[2]
-
Workup: Once complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and water.[2]
-
Extraction and Purification: Transfer to a separatory funnel, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.[2]
General Protocol for Heck Reaction
-
Reaction Setup: In a dry, inert-atmosphere glovebox or Schlenk line, add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and any solid ligand to a reaction vessel.
-
Reagent Addition: Add this compound (1 equiv), the alkene (1.1-1.5 equiv), the base (e.g., Et₃N or K₂CO₃, 1.5-2 equiv), and the solvent (e.g., DMF or MeCN).[4]
-
Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor by TLC or GC.[4]
-
Workup and Purification: Upon completion, cool to room temperature, dilute with an organic solvent and water, separate the organic layer, wash with brine, dry, and concentrate. Purify by column chromatography.[4]
General Protocol for Buchwald-Hartwig Amination
-
Catalyst Preparation (if not using a precatalyst): In a glovebox or under inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand to the reaction vessel.
-
Reagent Addition: Add the base (e.g., NaOt-Bu), this compound, and the amine. Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Heat the reaction mixture with stirring to the appropriate temperature (typically 80-110 °C). Monitor the reaction's progress.
-
Workup and Purification: After cooling, the reaction is typically filtered through a pad of celite, concentrated, and then purified by column chromatography.
Visualizations
Caption: Palladium catalytic cycle and carboxylate poisoning pathway.
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting decision tree for low-yield reactions.
References
- 1. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 2. Heck Reaction of Electronically Diverse Tertiary Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Tert-butyl 2-iodobenzoate
Welcome to the technical support center for the synthesis of Tert-butyl 2-iodobenzoate. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: I am getting a low yield in my synthesis of this compound. What are the common causes?
Low yields can stem from several factors depending on the synthetic route. Here are some common issues:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or inefficient catalysis.
-
Decomposition of Product: Tert-butyl esters can be sensitive to acidic conditions, especially at elevated temperatures. The tert-butyl group can be cleaved to form isobutylene gas and the corresponding carboxylic acid (2-iodobenzoic acid).
-
Side Reactions: Depending on the method, various side reactions can occur. For example, in Fischer esterification, the dehydration of tert-butanol to isobutylene is a common side reaction.
-
Impure Reagents: The presence of water or other impurities in your starting materials (2-iodobenzoic acid, tert-butanol, solvents) can interfere with the reaction.
-
Difficult Purification: The product may be lost during workup and purification steps.
Q2: My Fischer esterification of 2-iodobenzoic acid with tert-butanol is not working well. What can I do?
Fischer esterification with tertiary alcohols like tert-butanol can be challenging due to the steric hindrance of the alcohol and the propensity for elimination (dehydration) to form isobutylene under acidic conditions. To optimize this reaction:
-
Use a milder acid catalyst: While strong acids like sulfuric acid are common, they can promote dehydration. Consider using a milder catalyst like p-toluenesulfonic acid (p-TsOH).
-
Control the temperature: Keep the reaction temperature as low as possible to minimize the dehydration of tert-butanol.
-
Remove water: Use a Dean-Stark apparatus to remove water as it is formed, which will help drive the equilibrium towards the product.
-
Consider an alternative method: If Fischer esterification continues to give low yields, other methods such as using di-tert-butyl dicarbonate may be more suitable.
Q3: When using di-tert-butyl dicarbonate (Boc-anhydride) and DMAP, the reaction is slow or incomplete. How can I improve it?
-
Ensure DMAP is catalytic: 4-Dimethylaminopyridine (DMAP) is a crucial catalyst. Ensure you are using a sufficient catalytic amount (typically 5-10 mol%).
-
Solvent Choice: Use an anhydrous, non-protic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Purity of Reagents: Water in the reaction mixture can hydrolyze the Boc-anhydride and the activated intermediate. Ensure all reagents and solvents are dry.
-
Reaction Time and Temperature: While the reaction is often run at room temperature, gentle heating (e.g., to 40 °C) may be required for less reactive substrates. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
Q4: How do I effectively purify this compound?
The purification strategy will depend on the impurities present.
-
Aqueous Workup: After the reaction, a standard aqueous workup is often necessary. This typically involves washing the organic layer with a saturated solution of sodium bicarbonate to remove unreacted 2-iodobenzoic acid and the acid catalyst. Subsequent washes with water and brine are also recommended.
-
Column Chromatography: Silica gel column chromatography is a highly effective method for purifying the final product. A non-polar eluent system, such as a gradient of ethyl acetate in hexane, is typically used.
-
Recrystallization: If the product is a solid and of reasonable purity after workup, recrystallization from a suitable solvent system can be an effective final purification step.
Comparative Data of Synthesis Methods
| Method | Key Reagents | Typical Solvent | Temperature | Typical Yield | Advantages | Disadvantages |
| Di-tert-butyl dicarbonate | 2-Iodobenzoic acid, (Boc)₂O, DMAP | DCM or THF | Room Temp. to 40 °C | Good to Excellent | Mild reaction conditions, high yields. | Reagents can be expensive. |
| Fischer Esterification | 2-Iodobenzoic acid, tert-butanol, H₂SO₄ or p-TsOH | Excess tert-butanol or inert solvent | Reflux | Moderate to Low | Inexpensive reagents. | Equilibrium reaction, potential for side reactions (elimination). |
| Acid Chloride Route | 2-Iodobenzoyl chloride, Lithium tert-butoxide | Anhydrous THF or Ether | 0 °C to Room Temp. | Good | High yielding. | Requires an extra step to prepare the acid chloride. |
Detailed Experimental Protocols
Method 1: Synthesis using Di-tert-butyl dicarbonate (Boc-anhydride)
This method is often preferred due to its mild conditions and good yields.
Reagents:
-
2-Iodobenzoic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-iodobenzoic acid (1.0 eq) in anhydrous DCM.
-
Add di-tert-butyl dicarbonate (1.1 to 1.5 eq).
-
Add a catalytic amount of DMAP (0.05 to 0.1 eq).
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2x), followed by water (1x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of 0-10% ethyl acetate in hexane) to afford pure this compound.
Method 2: Synthesis via the Acid Chloride
This is a robust method that generally provides good yields.
Step 2a: Preparation of 2-Iodobenzoyl Chloride
Reagents:
-
2-Iodobenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
A catalytic amount of N,N-Dimethylformamide (DMF) (if using oxalyl chloride)
-
Anhydrous DCM or no solvent
Procedure:
-
In a fume hood, combine 2-iodobenzoic acid (1.0 eq) and thionyl chloride (2.0-3.0 eq).
-
Heat the mixture to reflux for 2-4 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting 2-iodobenzoyl chloride is often used in the next step without further purification.
Step 2b: Esterification with Lithium tert-butoxide
Reagents:
-
2-Iodobenzoyl chloride
-
Lithium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve lithium tert-butoxide (1.1 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 2-iodobenzoyl chloride (1.0 eq) in anhydrous THF to the cooled lithium tert-butoxide solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: A troubleshooting workflow for low yields in the synthesis of this compound.
Caption: Reaction pathway for the synthesis of this compound using di-tert-butyl dicarbonate.
Minimizing homocoupling in reactions with "Tert-butyl 2-iodobenzoate"
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-butyl 2-iodobenzoate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize homocoupling and other side reactions in your cross-coupling experiments.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Question 1: I am observing a significant amount of biaryl homocoupling product (di-tert-butyl 2,2'-biphenyldicarboxylate) in my Suzuki-Miyaura reaction. What are the likely causes and how can I fix it?
Answer: The formation of a homocoupling byproduct in Suzuki-Miyaura reactions is a common issue, particularly with electron-deficient aryl halides like this compound. The primary causes are the presence of oxygen and the use of Palladium(II) precatalysts.
Here is a systematic approach to minimize this side reaction:
-
Deoxygenation is Critical: Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which can promote the homocoupling of the boronic acid reagent.[1]
-
Solution: Thoroughly degas all solvents and the reaction mixture. The most effective method is to sparge the solvent with an inert gas (Argon or Nitrogen) for 30-60 minutes. Three cycles of evacuating the reaction flask and backfilling with an inert gas are also recommended before adding the catalyst.[2]
-
-
Choice of Palladium Source: Pd(II) precatalysts, such as Pd(OAc)₂, require in-situ reduction to the active Pd(0) species. This reduction can be mediated by the boronic acid, leading to its homocoupling.
-
Solution: Utilize a Pd(0) precatalyst like Pd₂(dba)₃ or a pre-formed catalyst with bulky, electron-rich phosphine ligands (e.g., Buchwald precatalysts).[3] This ensures the catalytic cycle starts with the active species, bypassing the initial homocoupling-inducing reduction step.
-
-
Optimize Ligand and Base: The choice of ligand and base can significantly influence the relative rates of the desired cross-coupling and the undesired homocoupling.
-
Solution: For sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the oxidative addition and reductive elimination steps of the desired pathway.[4] Weaker bases like K₂CO₃ or K₃PO₄ are often preferred over strong bases like NaOH, which can promote side reactions.[5][6]
-
Question 2: In my Sonogashira coupling, I am getting a lot of the alkyne dimer (Glaser coupling product). How can I prevent this?
Answer: The homocoupling of terminal alkynes, known as Glaser coupling, is a major side reaction in Sonogashira couplings, often promoted by the copper(I) co-catalyst in the presence of oxygen.[7]
To suppress this undesired reaction:
-
Implement Copper-Free Conditions: The most effective way to avoid Glaser coupling is to use a copper-free Sonogashira protocol. Several methods have been developed that show high efficiency without a copper co-catalyst.[8][9]
-
Rigorous Deoxygenation: If a copper co-catalyst is necessary, it is crucial to work under strictly anaerobic conditions. Oxygen promotes the oxidative dimerization of the copper acetylide intermediate.
-
Solution: Use Schlenk techniques or a glovebox to exclude oxygen. Ensure all reagents and solvents are thoroughly degassed. Some protocols suggest using a dilute hydrogen atmosphere to further reduce homocoupling.[7]
-
-
Choice of Base and Ligand: The reaction conditions can be optimized to favor the cross-coupling pathway.
-
Solution: Using an amine base that is also the solvent, such as triethylamine or piperidine, can sometimes minimize homocoupling. Bulky, electron-rich phosphine ligands on the palladium catalyst can accelerate the cross-coupling catalytic cycle, outcompeting the Glaser pathway.[9]
-
Question 3: My Heck reaction with this compound and an alkene is giving low yields and multiple byproducts. What should I troubleshoot?
Answer: The Heck reaction with sterically hindered and electron-poor aryl iodides can be challenging. Low yields and byproduct formation often stem from difficult oxidative addition and competing side reactions.
Consider the following troubleshooting steps:
-
Catalyst and Ligand System: The steric hindrance from the ortho-tert-butoxycarbonyl group can slow down the oxidative addition step.
-
Solution: Employ palladium catalysts with bulky, electron-rich ligands such as tri-tert-butylphosphine (P(t-Bu)₃) or N-heterocyclic carbenes (NHCs). These ligands can facilitate the oxidative addition and stabilize the catalytic species.[10] Palladacycle catalysts are also known to be effective for challenging substrates.
-
-
Reaction Temperature and Base: Sub-optimal temperature and base can lead to catalyst decomposition or undesired side reactions.
-
Solution: Cautiously increase the reaction temperature to facilitate the oxidative addition. However, excessive heat can lead to catalyst degradation. The choice of base is also critical; organic bases like triethylamine or inorganic bases like K₂CO₃ are commonly used. The optimal choice will depend on the specific alkene partner.
-
-
Purity of Reagents: Impurities in the reagents or solvent can poison the catalyst.
-
Solution: Ensure all reagents, especially the alkene and the amine base, are pure and dry. Solvents should be of high purity and adequately degassed.
-
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate for cross-coupling reactions?
A1: this compound presents two main challenges:
-
Steric Hindrance: The bulky tert-butyl ester group and the iodine atom are in ortho positions to each other. This steric congestion can hinder the approach of the bulky palladium catalyst to the C-I bond, slowing down the rate-limiting oxidative addition step in the catalytic cycle.[11]
-
Electronic Effects: The ester group is electron-withdrawing, which can influence the reactivity of the aryl iodide. While electron-withdrawing groups can sometimes facilitate oxidative addition, the overall electronic and steric profile of the molecule must be considered when choosing the appropriate catalyst system and reaction conditions.
Q2: Can I use a Pd(II) precatalyst like Pd(OAc)₂ and still minimize homocoupling in a Suzuki reaction?
A2: While using a Pd(0) source is generally recommended to avoid the initial burst of homocoupling, you can take steps to mitigate this issue with a Pd(II) precatalyst. The addition of a mild reducing agent, such as potassium formate, can help in the clean in-situ reduction of Pd(II) to Pd(0) without consuming the boronic acid.[2][12] However, for consistency and to minimize side reactions, starting with a well-defined Pd(0) precatalyst is often the more robust approach.
Q3: For a Sonogashira reaction with this compound, which is generally better: a copper-catalyzed or a copper-free system?
A3: For substrates where the alkyne coupling partner is valuable or prone to dimerization, a copper-free Sonogashira system is generally preferred to avoid the Glaser homocoupling side reaction.[8] Given that this compound is a somewhat specialized reagent, preserving the coupling partner is often a priority, making the copper-free approach a more reliable choice.
Q4: How does the choice of base impact homocoupling in Suzuki reactions?
A4: The base plays a crucial role in the transmetalation step of the Suzuki catalytic cycle. While a base is necessary for the reaction to proceed, stronger bases can sometimes promote side reactions, including the decomposition of the boronic acid, which can indirectly contribute to homocoupling. Inorganic bases like carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are often a good starting point as they are effective in promoting the desired reaction while being less harsh than hydroxides.[5] The optimal base is often dependent on the specific substrates and solvent system.
Data Summary
The following tables summarize the general effects of various parameters on minimizing homocoupling in Suzuki and Sonogashira reactions.
Table 1: Influence of Reaction Parameters on Suzuki Homocoupling
| Parameter | Condition to Minimize Homocoupling | Rationale |
| Palladium Source | Pd(0) precatalysts (e.g., Pd₂(dba)₃) or Buchwald precatalysts | Avoids the reduction of Pd(II) by the boronic acid, a key homocoupling pathway.[1] |
| Atmosphere | Strictly inert (Argon or Nitrogen) | Prevents oxidation of Pd(0) to Pd(II) by oxygen, which catalyzes homocoupling.[13] |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos, P(t-Bu)₃) | Accelerates the desired cross-coupling catalytic cycle, outcompeting the homocoupling reaction.[4] |
| Base | Weaker inorganic bases (e.g., K₂CO₃, K₃PO₄) | Generally less harsh and less likely to promote side reactions compared to strong bases like NaOH.[5] |
| Temperature | Optimal for cross-coupling (often 80-110 °C) | Cautious optimization is needed; excessive heat can lead to catalyst decomposition and side reactions. |
Table 2: Influence of Reaction Parameters on Sonogashira (Glaser) Homocoupling
| Parameter | Condition to Minimize Homocoupling | Rationale |
| Co-catalyst | Copper-free system | Eliminates the copper acetylide intermediate, which is responsible for the oxidative homocoupling.[8] |
| Atmosphere | Strictly inert (Argon or Nitrogen), especially with Cu(I) | Oxygen is required for the oxidative Glaser coupling pathway.[7] |
| Ligand | Bulky, electron-rich phosphines | Promotes the desired Pd-catalyzed cross-coupling, making it faster than the Cu-mediated homocoupling.[9] |
| Solvent/Base | Amine base as solvent (e.g., neat Et₃N) | Can favor the cross-coupling pathway in some systems. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is designed to minimize biaryl homocoupling.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.5 mol%)
-
K₃PO₄ (2.0 equiv, finely ground)
-
Toluene (degassed)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask under an Argon atmosphere, add this compound, phenylboronic acid, and K₃PO₄.
-
In a separate vial, under Argon, add Pd₂(dba)₃ and SPhos.
-
Add degassed toluene and degassed water (e.g., 4:1 v/v) to the Schlenk flask containing the substrates and base.
-
Stir the mixture and sparge with a subsurface stream of Argon for 30 minutes to ensure complete deoxygenation.
-
Add the catalyst/ligand mixture to the reaction flask under a positive flow of Argon.
-
Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling of this compound with Phenylacetylene
This protocol is designed to prevent Glaser homocoupling.
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Triethylamine (Et₃N, as solvent, degassed)
Procedure:
-
To a dry Schlenk flask under an Argon atmosphere, add Pd(PPh₃)₄ and this compound.
-
Evacuate and backfill the flask with Argon three times.
-
Add degassed triethylamine via syringe.
-
Add phenylacetylene dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir under Argon.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether and wash with saturated aqueous NH₄Cl solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for Suzuki homocoupling.
Caption: Key steps for minimizing Suzuki homocoupling.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. depts.washington.edu [depts.washington.edu]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Yoneda Labs [yonedalabs.com]
Technical Support Center: Purification of Tert-butyl 2-iodobenzoate Reaction Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of "Tert-butyl 2-iodobenzoate" reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a "this compound" synthesis reaction mixture?
A1: The most common impurities depend on the synthetic route, but typically include:
-
Unreacted Starting Materials: 2-iodobenzoic acid or 2-iodobenzoyl chloride.
-
Hydrolysis Product: 2-iodobenzoic acid, formed from the hydrolysis of the tert-butyl ester during the reaction or aqueous work-up.
-
Side Products: Dehalogenated species such as tert-butyl benzoate, although often observed in low yields.[1]
-
Catalyst Residues: If a catalyst is used in the synthesis.
Q2: How can I monitor the progress of the reaction and identify the presence of these impurities?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the reaction. A typical solvent system for developing the TLC plate is a mixture of n-hexane and ethyl acetate. The product, being less polar, will have a higher Rf value than the more polar 2-iodobenzoic acid impurity. Staining with iodine can help visualize the spots.[2]
Q3: Is "this compound" stable during purification?
A3: Tert-butyl esters can be sensitive to acidic conditions, which can lead to hydrolysis back to the carboxylic acid.[3][4] While generally stable on silica gel for column chromatography, prolonged exposure or highly acidic silica gel could potentially cause some degradation. It is advisable to use neutral silica gel and not let the compound sit on the column for an extended period.
Q4: What is the best method for purifying crude "this compound"?
A4: The most common and effective purification method is flash column chromatography on silica gel. Recrystallization can also be an option if the crude product is of sufficient purity.
Troubleshooting Guides
Problem 1: Difficulty in separating "this compound" from 2-iodobenzoic acid by column chromatography.
| Possible Cause | Solution |
| Inappropriate Solvent System | The polarity of the eluent is too high, causing both compounds to elute together. |
| Optimization: Start with a low polarity solvent system, such as 95:5 n-hexane:ethyl acetate, and gradually increase the polarity.[5] Monitor the separation by collecting small fractions and analyzing them by TLC. | |
| Acidic Impurity Tailing | 2-iodobenzoic acid is acidic and can tail on the silica gel, leading to poor separation. |
| Optimization: Add a small amount of a volatile acid, like acetic acid (0.1-1%), to the eluent to suppress the ionization of the carboxylic acid and reduce tailing. | |
| Overloaded Column | Too much crude material was loaded onto the column, exceeding its separation capacity. |
| Optimization: Use an appropriate ratio of crude material to silica gel (typically 1:50 to 1:100 by weight). |
Problem 2: The product appears to be degrading on the silica gel column.
| Possible Cause | Solution |
| Acidic Silica Gel | The silica gel is acidic, causing the hydrolysis of the tert-butyl ester. |
| Optimization: Use deactivated or neutral silica gel. You can prepare this by washing the silica gel with a dilute solution of a base like triethylamine in your eluent, followed by flushing with the eluent alone before loading your sample. | |
| Prolonged Chromatography Time | The compound has been on the column for an extended period. |
| Optimization: Use flash chromatography with positive pressure to speed up the elution process. |
Problem 3: Low recovery of "this compound" after purification.
| Possible Cause | Solution |
| Hydrolysis during Work-up | The aqueous work-up was too acidic or prolonged, leading to the hydrolysis of the product. |
| Optimization: Perform the aqueous work-up quickly and use a mild base, such as saturated sodium bicarbonate solution, to neutralize any acid. Ensure the pH does not become strongly acidic. | |
| Product is Volatile | Some product may be lost during solvent removal under high vacuum or with excessive heating. |
| Optimization: Remove the solvent under reduced pressure at a moderate temperature (e.g., 30-40°C). | |
| Incomplete Elution from the Column | The eluent was not polar enough to elute all the product from the column. |
| Optimization: After collecting the main product fractions, flush the column with a more polar solvent mixture (e.g., 50:50 n-hexane:ethyl acetate) to check for any remaining product. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative method for the synthesis of this compound from 2-iodobenzoyl chloride.
Materials:
-
2-iodobenzoyl chloride
-
tert-Butanol
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-iodobenzoyl chloride (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add tert-butanol (1.1 eq) followed by the dropwise addition of pyridine (1.2 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
n-Hexane
-
Ethyl acetate
Procedure:
-
Prepare a slurry of silica gel in n-hexane and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Evaporate the solvent from the silica gel-adsorbed sample to obtain a dry powder.
-
Carefully load the dry sample onto the top of the packed column.
-
Elute the column with a solvent gradient, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., starting with a 98:2 n-hexane:ethyl acetate mixture).
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound. A typical purification uses a solvent system of n-hexane:EtOAc (95:5).[5]
Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with 0.1% formic acid. The exact composition should be optimized for the best separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Procedure:
-
Standard Preparation: Accurately weigh and dissolve a known amount of a pure reference standard of this compound in the mobile phase to prepare a stock solution. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the purified product in the mobile phase to a concentration within the calibration range of the standard.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Identify the peak for this compound by comparing the retention time with the standard. Calculate the purity of the sample by comparing the peak area of the analyte to the total area of all peaks (area percent method) or by using a calibration curve for a more accurate assay.
Data Presentation
Table 1: TLC Data for a Typical Reaction Mixture
| Compound | Typical Rf Value (9:1 Hexane:EtOAc) | Visualization |
| This compound | ~0.6 | UV (254 nm), Iodine |
| 2-Iodobenzoic Acid | ~0.1 | UV (254 nm), Iodine |
| 2-Iodobenzoyl Chloride | ~0.7 | UV (254 nm), Iodine (may react with silica) |
Table 2: Comparison of Purification Methods
| Method | Typical Purity | Typical Yield | Pros | Cons |
| Flash Column Chromatography | >98% | 70-90% | High resolution, applicable to complex mixtures. | Can be time-consuming and requires significant solvent volumes. Potential for product degradation on silica. |
| Recrystallization | >99% (if successful) | 50-80% | Can provide very high purity, scalable. | Requires the crude product to be relatively pure and a suitable solvent to be found. May result in lower yields. |
Visualizations
References
- 1. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 2. mass spectrum of 2-iodo-2-methylpropane (CH3)3CI fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Couplings of tert-Butyl 2-Iodobenzoate
Welcome to the technical support center for cross-coupling reactions involving tert-butyl 2-iodobenzoate. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help optimize your synthetic procedures. The choice of base is a critical parameter that can significantly influence the efficiency, yield, and selectivity of these reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general role of a base in palladium-catalyzed cross-coupling reactions?
A base is a crucial component in most palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations. Its primary roles can include:
-
Activation of the Nucleophile: In Suzuki-Miyaura couplings, the base activates the organoboron species to form a more nucleophilic boronate complex, which facilitates transmetalation to the palladium center.[1]
-
Neutralization of Acidic Byproducts: In reactions like the Heck and Sonogashira couplings, the base neutralizes the hydrogen halide (HX) that is generated during the catalytic cycle. This prevents the protonation and deactivation of the catalyst and other reagents.
-
Facilitating Reductive Elimination: The nature of the base can influence the rate of reductive elimination, the final step that forms the product and regenerates the active Pd(0) catalyst.
-
Catalyst Regeneration: The base is often involved in the regeneration of the active Pd(0) catalyst from the Pd(II) species formed after oxidative addition.
Q2: How does the steric hindrance of this compound affect the choice of base?
The tert-butyl ester group at the ortho position introduces significant steric hindrance around the reaction center. This can impede the approach of the coupling partners to the palladium catalyst. Consequently, the choice of base, along with the ligand, becomes critical. For sterically hindered substrates, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than weaker ones like sodium carbonate (Na₂CO₃).[2][3] The larger cation of cesium bases (the "cesium effect") is thought to increase the solubility of the base and potentially interact with the palladium catalyst, accelerating key steps in the catalytic cycle.[4]
Q3: Can I use an organic base for coupling reactions with this compound?
Yes, organic bases such as triethylamine (Et₃N), diisopropylethylamine (DIPEA), or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used, particularly in Sonogashira and Heck couplings.[5] Amine bases are typically used to scavenge the HX byproduct. For Suzuki and Buchwald-Hartwig reactions, inorganic bases are generally more common and effective. However, the choice depends on the specific reaction, solvent, and temperature.
Q4: Does the choice of base affect reaction temperature and time?
Absolutely. A more effective base can often lead to higher reaction rates, allowing for lower reaction temperatures or shorter reaction times. For instance, a switch from a weaker base like K₂CO₃ to a stronger one like K₃PO₄ or Cs₂CO₃ might allow a reaction to proceed to completion at a lower temperature, which can be beneficial for substrates with sensitive functional groups.[6]
Troubleshooting Guide
Low yields or failed reactions are common challenges in cross-coupling chemistry, especially with sterically demanding substrates. The base is a frequent culprit.
Issue: Low or No Product Yield
This is the most common issue. Before investigating other parameters, ensure the quality of your reagents and the inertness of your reaction atmosphere.
Possible Cause & Suggested Solution
-
Inappropriate Base Strength:
-
Too Weak: The base may not be strong enough to facilitate transmetalation (Suzuki) or effectively neutralize acidic byproducts (Heck, Sonogashira).
-
Solution: Switch to a stronger base. If you are using K₂CO₃, consider trying K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig aminations, a strong base like sodium tert-butoxide (NaOt-Bu) or lithium hexamethyldisilazide (LHMDS) is often required.[3]
-
-
Too Strong: A very strong base (e.g., NaOt-Bu) can sometimes lead to side reactions, such as hydrolysis of the tert-butyl ester, especially at elevated temperatures.
-
Solution: Try a weaker base like K₃PO₄ or Cs₂CO₃, which are effective but less harsh.
-
-
-
Poor Base Solubility:
-
The base may not be sufficiently soluble in the reaction solvent to be effective.
-
Solution: Switch to a more soluble base (e.g., Cs₂CO₃ is more soluble than K₂CO₃ in many organic solvents). Alternatively, consider a different solvent system. For Suzuki couplings, adding a small amount of water can sometimes help to dissolve inorganic bases.
-
-
-
Base-Sensitive Functional Groups:
-
Your starting materials may have functional groups that are not compatible with the chosen base.
-
Solution: Use a weaker, non-nucleophilic base. For example, if your molecule contains a ketone or ester that is sensitive to strong bases, a carbonate or phosphate base is preferable to a hydroxide or alkoxide base.[3]
-
-
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting low-yield coupling reactions, with a focus on optimizing the base.
Data Presentation: Effect of Base on Coupling Efficiency
While specific base screening data for this compound is not extensively published, the following tables summarize results for the structurally similar methyl 2-iodobenzoate and other relevant aryl halides, providing a strong proxy for performance.
Table 1: Base Screening for the Suzuki-Miyaura Coupling of an Aryl Iodide with Phenylboronic Acid [7]
| Entry | Base (equiv.) | Solvent | Yield (%) |
| 1 | K₂CO₃ (600) | H₂O/MeCN (4:1) | 94 |
| 2 | KOH (300) | H₂O/MeCN (4:1) | 75 |
| 3 | K₃PO₄ (300) | H₂O/MeCN (4:1) | < 10 |
| 4 | Cs₂CO₃ (300) | H₂O/MeCN (4:1) | < 10 |
| 5 | Na₂CO₃ (300) | H₂O/MeCN (4:1) | < 10 |
Data is for a DNA-conjugated aryl iodide, but demonstrates the relative efficacy of common bases under aqueous conditions. High equivalents are used due to the nature of the substrate.
Table 2: Base Comparison for the Suzuki-Miyaura Coupling of 4-Bromoanisole with n-Butylboronic Acid [6]
| Entry | Base (3 equiv.) | Solvent | Conversion (%) |
| 1 | K₃PO₄ | Toluene | 95 |
| 2 | K₃PO₄ | Dioxane | 95 |
| 3 | K₂CO₃/Cs₂CO₃ (10:1) | Toluene | 75 |
| 4 | K₂CO₃/Cs₂CO₃ (10:1) | THF | 98 |
| 5 | 3N NaOH | THF | 95 |
This data for an aryl bromide highlights the strong performance of K₃PO₄ and mixed carbonate systems in organic solvents.
Experimental Protocols
The following are general protocols for common coupling reactions. Note: These may require optimization for this compound.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is adapted for a sterically hindered aryl iodide like methyl 2-iodobenzoate.[5]
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add a degassed solvent mixture (e.g., Toluene/H₂O 5:1, or Dioxane/H₂O 4:1) via syringe.
-
Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Sonogashira Coupling
This protocol is based on the coupling of methyl 2-iodobenzoate with a terminal alkyne.[8]
-
Reaction Setup: To a reaction flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2.5 mol%).
-
Solvent and Base: Add a suitable solvent and an amine base. Often, the amine base itself (e.g., triethylamine, Et₃N, 1.5 equiv.) can be used as the solvent or co-solvent with THF.
-
Alkyne Addition: Add the terminal alkyne (1.5 equiv.) to the mixture.
-
Reaction: Stir the solution at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed (monitor by TLC or GC-MS).
-
Workup: Dilute the reaction mixture with an organic solvent like diethyl ether and filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated aq. NH₄Cl solution and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Visualizations
Role of the Base in the Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the key steps where the base participates in the Suzuki-Miyaura coupling.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. imperial.ac.uk [imperial.ac.uk]
Temperature optimization for Heck reactions with "Tert-butyl 2-iodobenzoate"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Heck reactions involving "Tert-butyl 2-iodobenzoate".
Frequently Asked Questions (FAQs)
Q1: What is a typical starting temperature for a Heck reaction with this compound?
A typical temperature range for Heck reactions with aryl iodides, including this compound, is between 80°C and 150°C.[1][2] A common starting point for optimization is around 110°C, as demonstrated in reactions with ethyl acrylate.[3] However, the optimal temperature can be influenced by the specific catalyst, solvent, and olefin used.
Q2: Is it possible to run the Heck reaction with this compound at room temperature?
While conventional Heck reactions typically require elevated temperatures, specialized systems have been developed that can facilitate the reaction at ambient temperatures.[4] These often involve the use of nanomicelles formed by nonionic amphiphiles in water, which can solubilize the organic substrates and the palladium catalyst, leading to high conversions without external heating.[4] However, for standard laboratory setups, heating is generally necessary.
Q3: How does increasing the reaction temperature generally affect the yield?
For many Heck reactions with aryl iodides, increasing the temperature can lead to a significant improvement in product yield, especially if the reaction is sluggish at lower temperatures.[1] For instance, in one study, raising the temperature from 50°C to 150°C increased the product yield from 5% to 75%.[1] However, this is not always the case, and an optimal temperature often exists beyond which the yield may decrease.
Q4: What are the potential negative effects of excessively high temperatures?
Exceeding the optimal temperature can lead to several issues, including:
-
Catalyst decomposition: Palladium catalysts can become unstable at very high temperatures, leading to a loss of catalytic activity.
-
Side product formation: Higher temperatures can promote undesired side reactions, reducing the selectivity and yield of the desired product.
-
Reagent and solvent decomposition: The stability of the substrates, reagents (like the base), and the solvent must be considered. For example, using a temperature above the boiling point of a reagent can cause it to evaporate, negatively impacting the reaction.[2]
-
Polymerization: In reactions involving acrylates, high temperatures can sometimes lead to polymerization.[1]
Q5: How does the choice of palladium catalyst and ligands influence the optimal temperature?
The thermal stability of the palladium catalyst, which is heavily influenced by the supporting ligands, plays a crucial role in determining the optimal reaction temperature. N-heterocyclic carbene (NHC) ligands, for instance, are known to form highly thermally stable palladium complexes, making them suitable for high-temperature Heck reactions.[5] In contrast, some catalyst systems are designed for milder conditions and may decompose at higher temperatures.
Troubleshooting Guide
Problem: Low or no product yield.
-
Possible Cause: The reaction temperature may be too low, resulting in a slow or stalled reaction.
-
Suggested Solution:
-
Ensure all reagents are of high purity and the catalyst is active.
-
Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress by TLC or GC/LC-MS at each temperature point.
-
For a systematic approach, perform a temperature screening experiment to identify the optimal range.
-
Problem: Significant formation of side products or decomposition of starting material.
-
Possible Cause: The reaction temperature may be too high, leading to undesired side reactions or thermal decomposition of the reactants or product.
-
Suggested Solution:
-
Decrease the reaction temperature in 10-20°C increments.
-
If lowering the temperature results in a very slow reaction, consider screening different catalyst systems or solvents that may allow for lower reaction temperatures.
-
In some specific systems, a decrease in yield has been observed with rising temperatures, so finding the "sweet spot" is crucial.[6]
-
Problem: The reaction starts but does not proceed to completion.
-
Possible Cause: The palladium catalyst may be deactivating over the course of the reaction at the chosen temperature.
-
Suggested Solution:
-
Consider using a more robust catalyst system, such as one with thermally stable ligands (e.g., N-heterocyclic carbenes).
-
Alternatively, try running the reaction at a slightly lower temperature for a longer period.
-
If using a supported catalyst, consider the possibility of palladium leaching and re-deposition, which can be influenced by temperature.
-
Data Presentation
The following table summarizes the effect of temperature on the yield of a model Heck reaction between an aryl iodide and an olefin, based on trends reported in the literature.
| Temperature (°C) | Reaction Time | Yield (%) | Observations | Reference |
| 50 | - | 5 | Reaction is very sluggish. | [1] |
| 80 | - | 25 | Improved yield, but still incomplete. | [1] |
| 110 | Overnight | 76 | Good yield for the reaction of this compound with ethyl acrylate. | [3] |
| 150 | 1-2 h | 75 | Significant increase in yield, faster reaction time. | [1] |
Experimental Protocols
Protocol 1: General Procedure for the Heck Reaction of this compound with Ethyl Acrylate
This protocol is adapted from a literature procedure.[3]
-
Reagents and Materials:
-
This compound (1.0 equiv.)
-
Ethyl acrylate (1.1 equiv.)
-
Palladium(II) chloride (PdCl₂) (0.05 equiv.)
-
Triphenylphosphine (PPh₃) (0.1 equiv.)
-
Triethylamine (Et₃N) (as solvent and base)
-
Schlenk tube or sealed reaction vessel
-
Nitrogen or Argon supply
-
-
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (N₂ or Ar), add PdCl₂ (0.05 equiv.) and PPh₃ (0.1 equiv.).
-
Add dry triethylamine.
-
Add this compound (1.0 equiv.) and ethyl acrylate (1.1 equiv.).
-
Seal the tube and place it in a preheated oil bath at 110°C.
-
Stir the reaction mixture overnight.
-
Monitor the reaction progress using TLC or GC/LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture in vacuo and purify the residue by flash chromatography on silica gel.
-
Protocol 2: Temperature Screening for Optimization
-
Procedure:
-
Set up multiple small-scale reactions in parallel using the conditions described in Protocol 1.
-
Place each reaction vessel in a separate well of a heating block or in different oil baths set to various temperatures (e.g., 80°C, 100°C, 120°C, 140°C).
-
Run all reactions for the same amount of time (e.g., 4 hours).
-
After the specified time, cool all reactions to room temperature.
-
Analyze a small aliquot from each reaction by GC/LC-MS to determine the conversion and yield.
-
Compare the results to identify the optimal temperature for your specific substrate and conditions.
-
Visualizations
References
- 1. Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB02012B [pubs.rsc.org]
- 2. Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00032G [pubs.rsc.org]
- 3. rsc.org [rsc.org]
- 4. Heck Couplings at Room Temperature in Nanometer Aqueous Micelles [organic-chemistry.org]
- 5. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Tert-butyl 2-iodobenzoate and Methyl 2-iodobenzoate in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. The choice of starting materials is critical to the success of these reactions. This guide provides an objective comparison of two common ortho-substituted aryl halide building blocks: tert-butyl 2-iodobenzoate and methyl 2-iodobenzoate. The selection between these two reagents often hinges on a strategic balance between steric effects, reactivity, and the desired final molecular architecture, particularly the need for subsequent chemical transformations.
Structural and Reactivity Comparison
The primary distinction between this compound and methyl 2-iodobenzoate lies in the steric bulk of the ester group. The tert-butyl group is significantly larger than the methyl group, which introduces considerable steric hindrance around the ortho-positioned iodine atom. This steric congestion can influence the approach of the palladium catalyst and the coupling partner, potentially affecting reaction rates and yields.
The carbon-iodine bond in both molecules is the reactive site for palladium-catalyzed cross-coupling reactions, making them excellent substrates for a variety of transformations including Suzuki, Heck, and Stille couplings.[1] While aryl iodides are generally highly reactive, the steric hindrance from a bulky ortho-substituent can necessitate more forcing reaction conditions, such as higher temperatures or the use of specialized ligands, to facilitate the crucial oxidative addition step in the catalytic cycle.[2][3]
A key strategic difference emerges in post-coupling synthetic steps. The tert-butyl ester serves as a valuable protecting group for the carboxylic acid. It is notably stable under basic conditions but can be easily removed with acid to yield the free carboxylic acid.[4][5] This "orthogonal" deprotection strategy is highly advantageous in multi-step syntheses where other functional groups, such as methyl or ethyl esters, might be sensitive to the basic hydrolysis conditions required to cleave a methyl ester.[6][7]
Conversely, the methyl ester of methyl 2-iodobenzoate is readily hydrolyzed under standard basic conditions (saponification). While effective, this method lacks selectivity if other base-labile groups are present in the molecule.
| Feature | Methyl 2-iodobenzoate | This compound |
| Chemical Formula | IC₆H₄CO₂CH₃ | IC₆H₄CO₂C(CH₃)₃ |
| Steric Hindrance | Low | High |
| Cross-Coupling Reactivity | Generally high due to lower steric hindrance.[8] | May be lower; can require optimized or more forcing conditions.[9] |
| Key Synthetic Advantage | Straightforward reactivity and commercial availability. | Serves as an acid-labile protecting group for the carboxylic acid function.[5] |
| Deprotection Method | Basic hydrolysis (saponification) or acidic hydrolysis. | Cleavage under acidic conditions (e.g., TFA); stable to basic conditions.[4][7] |
| Potential Issues | Basic deprotection may affect other sensitive functional groups. | Steric bulk may lower yields or require more rigorous catalyst screening.[2][9] |
Experimental Protocols
Below are generalized experimental protocols for Suzuki and Heck cross-coupling reactions. These should be optimized for specific substrates and desired outcomes.
General Protocol for Suzuki Coupling
The Suzuki reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[1]
-
Preparation : In a reaction vessel, combine the aryl iodide (tert-butyl or methyl 2-iodobenzoate, 1.0 equiv.), the desired arylboronic acid (1.1–1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv.).
-
Solvent Addition : Add a suitable degassed solvent (e.g., dioxane, toluene, or DMF).
-
Reaction : Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 110 °C until the starting material is consumed (monitored by TLC or GC-MS).
-
Workup : After cooling to room temperature, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification : Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography.[1]
General Protocol for Heck Coupling
The Heck reaction couples an unsaturated halide with an alkene to create a substituted alkene.[10][11]
-
Preparation : To a mixture of the aryl iodide (tert-butyl or methyl 2-iodobenzoate, 1.0 equiv.), an alkene (1.1–2.0 equiv.), and a base (e.g., triethylamine, K₂CO₃, 1.5-2.5 equiv.) in a suitable solvent (e.g., DMF, NMP, acetonitrile), add a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%).
-
Reaction : Heat the reaction mixture under an inert atmosphere at a temperature typically ranging from 80 to 140 °C. Monitor the reaction for completion.
-
Workup : Cool the mixture, filter off any solids, and dilute the filtrate with water. Extract the product with an organic solvent.
-
Purification : Dry the organic layer, concentrate, and purify the product by column chromatography.[1]
Visualized Workflows and Mechanisms
Palladium-Catalyzed Suzuki Coupling Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki cross-coupling reaction.
Caption: Catalytic cycle for the Suzuki cross-coupling reaction.
General Experimental Workflow
This diagram outlines the typical laboratory workflow for setting up a cross-coupling reaction.
Caption: Standard laboratory workflow for cross-coupling reactions.
Conclusion
The decision to use this compound versus methyl 2-iodobenzoate in cross-coupling reactions is a strategic one, guided by the overall synthetic plan.
-
Methyl 2-iodobenzoate is a reliable and highly reactive substrate suitable for syntheses where subsequent basic hydrolysis of the ester is permissible. Its lower steric profile generally ensures good reactivity across a range of standard cross-coupling conditions.
-
This compound offers the crucial advantage of an acid-labile protecting group, providing essential orthogonality for the synthesis of complex molecules with base-sensitive functionalities. Researchers must be prepared to potentially screen more catalysts or employ more vigorous conditions to overcome the steric hindrance imposed by the bulky tert-butyl group.
Ultimately, a careful consideration of the target molecule's functional group tolerance and the desired end-product will determine the optimal choice of reagent for a successful cross-coupling strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides [organic-chemistry.org]
- 3. "Steric effects in ortho-bridged and ortho-substituted biphenyls" by Friedrich T Wallenberger [research.library.fordham.edu]
- 4. arkat-usa.org [arkat-usa.org]
- 5. youtube.com [youtube.com]
- 6. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 7. WO2007082890A1 - SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert-BUTYL ESTERS OF PEPTIDES - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. Heck Reaction [organic-chemistry.org]
A Comparative Analysis of the Reactivity of 2-Iodo, 2-Bromo, and 2-Chlorobenzoates in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel therapeutics and functional materials, the strategic functionalization of aromatic scaffolds is a critical endeavor. Among the most powerful tools for this purpose are palladium-catalyzed cross-coupling reactions, which enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The choice of the aryl halide precursor is a key determinant of reaction success, influencing reaction rates, yields, and overall synthetic strategy. This guide provides an objective comparison of the reactivity of 2-iodo, 2-bromo, and 2-chlorobenzoates in three seminal cross-coupling reactions: the Suzuki-Miyaura, Heck, and Sonogashira couplings.
The generally accepted reactivity trend for aryl halides in these transformations is I > Br > Cl.[1][2] This trend is primarily dictated by the carbon-halogen bond dissociation energy, with the weaker C-I bond being more susceptible to the initial, and often rate-determining, oxidative addition step to the palladium(0) catalyst.[1] This fundamental principle underpins the observable differences in reaction kinetics and outcomes for the 2-halobenzoates discussed herein.
Quantitative Reactivity Comparison
The following tables summarize the comparative performance of methyl 2-halobenzoates in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions. The data, compiled from established chemical principles and comparative studies, highlights the superior reactivity of the 2-iodobenzoate substrate.
Table 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. The reactivity of the 2-halobenzoate significantly impacts the reaction conditions required for efficient coupling.
| Substrate | Relative Reaction Rate | Typical Reaction Time | Typical Yield (%) | Notes |
| Methyl 2-iodobenzoate | Very High | 1 - 6 hours | > 90% | Often proceeds at lower temperatures. |
| Methyl 2-bromobenzoate | High | 6 - 24 hours | 70 - 90% | Generally requires higher temperatures and/or more active catalysts. |
| Methyl 2-chlorobenzoate | Moderate | 12 - 48 hours | 50 - 80% | Requires specialized, bulky, and electron-rich phosphine ligands for efficient coupling. |
Table 2: Heck Reaction
The Heck reaction couples aryl halides with alkenes to form substituted alkenes. The nature of the halide has a pronounced effect on the reaction kinetics and efficiency.
| Substrate | Relative Reaction Rate | Typical Reaction Time | Typical Yield (%) | Notes |
| Methyl 2-iodobenzoate | Very High | 0.5 - 4 hours | > 95% | Highly efficient, often requiring lower catalyst loadings. |
| Methyl 2-bromobenzoate | High | 4 - 12 hours | 80 - 95% | A common and effective substrate for the Heck reaction. |
| Methyl 2-chlorobenzoate | Low | > 24 hours | < 60% | Generally challenging and requires forcing conditions.[2] |
Table 3: Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. The reactivity trend of the aryl halide is a critical factor for the success of this reaction.
| Substrate | Relative Reaction Rate | Typical Reaction Time | Typical Yield (%) | Notes |
| Methyl 2-iodobenzoate | Very High | 1 - 5 hours | > 90% | Can often be performed at or near room temperature. |
| Methyl 2-bromobenzoate | High | 5 - 18 hours | 70 - 90% | Typically requires elevated temperatures. |
| Methyl 2-chlorobenzoate | Very Low | > 48 hours | < 40% | Not a preferred substrate for Sonogashira coupling. |
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura, Heck, and Sonogashira reactions. These protocols can be adapted for the specific 2-halobenzoate and coupling partner being investigated.
General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel is added the 2-halobenzoate (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).[1] The vessel is then subjected to three cycles of evacuation and backfilling with an inert gas such as argon or nitrogen.[1] A degassed solvent system (e.g., toluene/water 4:1) is added via syringe. The reaction mixture is heated to the desired temperature (typically 80-110°C) and stirred for the required time (2-24 hours).[1] Upon completion, the reaction is monitored by an appropriate technique such as TLC or GC-MS.
General Procedure for Heck Reaction
In a reaction tube, the 2-halobenzoate (1.0 equiv.), the alkene (1.2 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., PPh₃, 4 mol%), and a base (e.g., triethylamine, 2.0 equiv.) are combined in a suitable solvent (e.g., DMF or NMP). The tube is sealed and purged with an inert gas. The reaction mixture is then heated to the appropriate temperature (typically 80-140°C) and stirred for the necessary duration (4-24 hours).[3] After cooling, the reaction mixture is diluted with an organic solvent and washed with water to remove inorganic salts. The organic layer is dried and concentrated, and the product is purified by chromatography.
General Procedure for Sonogashira Coupling
To a flask containing the 2-halobenzoate (1.0 equiv.) and a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) is added a copper(I) co-catalyst (e.g., CuI, 1-3 mol%) and a suitable solvent (e.g., THF or DMF). A base, typically an amine such as triethylamine or diisopropylamine, is then added. The terminal alkyne (1.1-1.5 equiv.) is introduced, and the mixture is stirred at the appropriate temperature (room temperature to 80°C) until the starting material is consumed, as monitored by TLC or GC. The reaction is then worked up by filtering off the ammonium salt, followed by extraction and purification of the product.
Visualizing the Process: Workflows and Mechanisms
To provide a clearer understanding of the experimental and mechanistic aspects, the following diagrams have been generated.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.[4]
References
Alternative reagents to "Tert-butyl 2-iodobenzoate" for isocoumarin synthesis
A Comparative Guide to Alternative Reagents for Isocoumarin Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of isocoumarins, a core scaffold in numerous biologically active natural products and pharmaceutical agents, is a pivotal process in medicinal chemistry and drug discovery. While tert-butyl 2-iodobenzoate has served as a reliable starting material, the quest for more efficient, cost-effective, and versatile synthetic routes has led to the development of several alternative reagents and methodologies. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols to aid researchers in selecting the optimal pathway for their specific needs.
Comparison of Key Synthetic Strategies
The synthesis of isocoumarins can be broadly categorized based on the starting materials and the catalytic system employed. The following tables summarize the quantitative data for prominent alternative methods to those using this compound, focusing on reaction efficiency and conditions.
Copper-Catalyzed Methodologies
Copper catalysis offers a cost-effective and robust alternative for isocoumarin synthesis, primarily utilizing o-halobenzoic acids.
| Starting Material | Coupling Partner | Catalyst (loading) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Iodobenzoic acid | Dimethyl acetylenedicarboxylate | CuCl₂ (10 mol%) | K₂CO₃ | Toluene | 130 | 12 | 83 | [1] |
| 2-Bromobenzoic acid | Phenylacetylene | CuCl (10 mol%) | K₂CO₃ | DMSO | 100 | 6 | 46 | [2] |
| o-Halobenzoic acids | 1,3-Diketones | CuI (10 mol%) | K₃PO₄ | DMF | 90-120 | 12-24 | up to 95% | [3] |
Rhodium-Catalyzed C-H Activation
Rhodium-catalyzed C-H activation of readily available benzoic acids represents a modern and atom-economical approach to isocoumarin synthesis.
| Starting Material | Coupling Partner | Catalyst (loading) | Additive(s) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Benzoic acid | Geminal-substituted vinyl acetate | [RhCpCl₂]₂ (5 mol%) | CuO, AcOK, LiCl, KI | Toluene/tert-amyl alcohol | 120 | 48 | up to 85% | [4] |
| Enaminone | Iodonium ylide | [CpRhCl₂]₂ (5 mol%) | AgSbF₆, HOAc | DCE | 100 | 16 | up to 93% | [5][6] |
Palladium-Catalyzed Approaches
Palladium catalysis is a versatile tool for isocoumarin synthesis, accommodating a range of starting materials.
| Starting Material | Coupling Partner | Catalyst (loading) | Base/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Halobenzoates | Ketones | Pd(OAc)₂ (5 mol%) | K₃PO₄ | Toluene | 120 | 24 | up to 85% | [3] |
| Benzoic acids | Vinylarenes | Pd(OAc)₂ (0.5 mol%) | Cu(OAc)₂ | TBAA | 110 | - | good yields | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the reproduction and adaptation of these synthetic routes.
Protocol 1: Copper-Catalyzed Synthesis from 2-Iodobenzoic Acid and an Alkyne[1]
This protocol describes the synthesis of 3,4-disubstituted isocoumarins from an o-halobenzoic acid and an active internal alkyne.
Materials:
-
2-Iodobenzoic acid
-
Dimethyl acetylenedicarboxylate
-
CuCl₂
-
K₂CO₃
-
Toluene
Procedure:
-
To a sealed reaction vessel, add 2-iodobenzoic acid (1.0 mmol), dimethyl acetylenedicarboxylate (1.2 mmol), CuCl₂ (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol).
-
Add toluene (5 mL) to the vessel.
-
Seal the vessel and heat the reaction mixture at 130 °C for 12 hours with stirring.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired isocoumarin.
Protocol 2: Rhodium-Catalyzed C-H Activation of an Enaminone[5]
This method details the synthesis of isocoumarins via a rhodium(III)-catalyzed C-H activation/annulation cascade of enaminones and iodonium ylides.
Materials:
-
Enaminone
-
Iodonium ylide
-
[Cp*RhCl₂]₂
-
AgSbF₆
-
Acetic acid (HOAc)
-
1,2-Dichloroethane (DCE)
Procedure:
-
In a 10 mL screw-cap vial under a nitrogen atmosphere, combine the enaminone (0.2 mmol), iodonium ylide (0.6 mmol), [Cp*RhCl₂]₂ (6.2 mg, 5 mol%), AgSbF₆ (6.9 mg, 10 mol%), and acetic acid (60.0 mg, 1.0 mmol).
-
Add 1,2-dichloroethane (2 mL) to the vial.
-
Seal the vial and stir the reaction mixture at 100 °C for 16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude product is directly purified by flash chromatography on silica gel (petroleum ether/ethyl acetate 5:1) to yield the isocoumarin product.
Protocol 3: Palladium-Catalyzed Synthesis from a 2-Halobenzoate and a Ketone[3]
This protocol outlines a palladium-catalyzed α-arylation followed by intramolecular cyclization to form isocoumarins.
Materials:
-
2-Bromobenzoate
-
Ketone (e.g., acetophenone)
-
Pd(OAc)₂
-
K₃PO₄
-
Toluene
Procedure:
-
A mixture of the 2-bromobenzoate (1.0 mmol), ketone (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and K₃PO₄ (2.0 mmol) is taken in a sealed tube.
-
Toluene (5 mL) is added, and the tube is sealed.
-
The reaction mixture is heated at 120 °C for 24 hours.
-
After cooling, the mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography to give the pure isocoumarin.
Visualizing the Synthetic Pathways
The following diagram illustrates the generalized synthetic workflows for isocoumarin synthesis, highlighting the convergence of different starting materials and catalytic systems towards the common isocoumarin core.
Caption: Alternative synthetic routes to the isocoumarin core.
References
- 1. Synthesis of Isocoumarin Derivatives by Copper-Catalyzed Addition of o-Halobenzoic Acids to Active Internal Alkynes [organic-chemistry.org]
- 2. ias.ac.in [ias.ac.in]
- 3. Isocoumarin synthesis [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Practical synthesis of isocoumarins via Rh(III)-catalyzed C–H activation/annulation cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Kinetic Performance of Tert-butyl 2-Iodobenzoate in Suzuki-Miyaura Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. This guide provides a comparative analysis of the kinetic performance of tert-butyl 2-iodobenzoate in this pivotal reaction, offering insights into its reactivity compared to other substrates and outlining detailed experimental protocols for kinetic studies. While specific kinetic data for this compound is not extensively documented, this guide leverages data from analogous 2-halobenzoate esters to provide a robust predictive framework.
Comparative Kinetic Performance of 2-Halobenzoate Esters
The reactivity of aryl halides in the Suzuki-Miyaura reaction is critically dependent on the carbon-halogen bond strength, which dictates the ease of the rate-determining oxidative addition step to the palladium(0) catalyst. The generally accepted reactivity trend for 2-halobenzoates follows the order of bond dissociation energy: I > Br > Cl.[1] This trend highlights the superior reactivity of 2-iodobenzoate derivatives, which often allows for milder reaction conditions and shorter reaction times.
Table 1: Relative Performance of 2-Halobenzoate Esters in Suzuki-Miyaura Coupling
| Substrate | Relative Reaction Rate | Typical Reaction Time | Typical Yield (%) | Notes |
| Methyl 2-iodobenzoate | Very High | 1 - 6 hours | > 90% | Often proceeds at lower temperatures.[1] |
| Methyl 2-bromobenzoate | High | 6 - 24 hours | 70 - 90% | Generally requires higher temperatures and/or more active catalysts.[1] |
| Methyl 2-chlorobenzoate | Low | > 24 hours | < 60% | Generally challenging and requires forcing conditions.[1] |
Note: This data is based on studies with methyl 2-halobenzoates and serves as a representative comparison. The bulkier tert-butyl group in this compound may introduce steric effects that could influence the reaction kinetics, potentially requiring optimization of catalyst and ligand systems.
The Catalytic Cycle: A Visual Representation
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to form the desired biaryl product and regenerate the active Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols for Kinetic Analysis
Accurate kinetic analysis is crucial for understanding reaction mechanisms and optimizing reaction conditions. Below are detailed protocols for monitoring the kinetics of Suzuki-Miyaura reactions involving 2-halobenzoate esters.
Protocol 1: In-Situ NMR Monitoring
Objective: To determine the reaction rate and profile by monitoring the real-time consumption of starting material and formation of the product.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Deuterated solvent (e.g., Toluene-d₈, THF-d₈)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes and spectrometer
Procedure:
-
In an NMR tube, dissolve this compound, the arylboronic acid, the base, and the internal standard in the deuterated solvent.
-
Acquire an initial ¹H NMR spectrum (t=0) to establish the initial concentrations of the reactants relative to the internal standard.
-
Add the palladium catalyst to the NMR tube, mix thoroughly, and immediately place it in the pre-heated NMR probe.
-
Acquire a series of ¹H NMR spectra at regular time intervals.
-
Process the spectra and integrate the signals corresponding to a characteristic peak of the starting material, the product, and the internal standard.
-
Plot the concentration of the starting material and product versus time to determine the reaction order and calculate the rate constant.
Protocol 2: Kinetic Analysis by GC-MS or HPLC
Objective: To quantify the conversion of the starting material and the formation of the product over time using chromatographic methods.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst and ligand
-
Base
-
Solvent
-
Internal standard (e.g., dodecane, biphenyl)
-
Reaction vessel (e.g., Schlenk flask)
-
GC-MS or HPLC instrument
Procedure:
-
To a reaction vessel under an inert atmosphere, add this compound, the arylboronic acid, the base, the internal standard, and the solvent.
-
Add the palladium catalyst and ligand to initiate the reaction (t=0).
-
At predetermined time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the aliquot by adding it to a vial containing a quenching agent (e.g., dilute HCl) and an extraction solvent.
-
Analyze the quenched samples by GC-MS or HPLC to determine the ratio of the starting material and product to the internal standard.
-
Plot the concentration of the starting material versus time to determine the reaction kinetics.
Experimental Workflow
A systematic workflow is essential for obtaining reliable and reproducible kinetic data.
Caption: A typical experimental workflow for a kinetic study of a Suzuki-Miyaura reaction.
Influence of Catalysts and Ligands
The choice of palladium catalyst and ligand is crucial for the success of the Suzuki-Miyaura reaction, especially with sterically demanding substrates. While traditional catalysts like Pd(PPh₃)₄ are effective, modern catalysts often employ bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) to enhance catalytic activity.
Table 2: Comparison of Common Catalyst Systems for Suzuki-Miyaura Coupling
| Catalyst System | Ligand Type | General Performance Characteristics |
| Pd(PPh₃)₄ | Monodentate Phosphine | A versatile and widely used catalyst, but may require higher temperatures and longer reaction times for challenging substrates. |
| Pd(OAc)₂ / Buchwald Ligands (e.g., SPhos, XPhos) | Bulky, Electron-Rich Biarylphosphines | Highly active for a broad range of substrates, including sterically hindered and electron-rich/poor partners. Often allows for lower catalyst loadings and milder conditions. |
| PEPPSI™-type Catalysts | N-Heterocyclic Carbene (NHC) | Robust and highly active catalysts, particularly effective for challenging substrates like aryl chlorides. |
For this compound, the steric hindrance from the tert-butyl group might necessitate the use of catalysts with bulky ligands to facilitate the oxidative addition and subsequent steps in the catalytic cycle. Comparative kinetic studies with different catalyst/ligand combinations would be invaluable for optimizing the reaction of this specific substrate.
References
The Strategic Advantage of Tert-butyl 2-iodobenzoate in Modern Organic Synthesis
In the landscape of synthetic organic chemistry, the choice of starting materials is paramount to the success of a reaction. For researchers and professionals in drug development, the efficiency, selectivity, and versatility of building blocks are critical considerations. Among the vast array of aryl iodides utilized in cross-coupling and functionalization reactions, tert-butyl 2-iodobenzoate emerges as a substrate with distinct advantages, primarily driven by the steric influence of its bulky tert-butyl group. This guide provides a comparative analysis of this compound against other common aryl iodides, supported by representative experimental data and detailed protocols.
The Steric Influence of the Tert-butyl Group in Cross-Coupling Reactions
The tert-butyl group in this compound is not merely a passive spectator in chemical transformations. Its significant steric bulk, positioned ortho to the reactive carbon-iodine bond, plays a crucial role in modulating the reactivity and selectivity of various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. This steric hindrance can influence the rate of oxidative addition, prevent undesirable side reactions, and favor the formation of specific isomers, making it a valuable tool for the synthesis of complex, polysubstituted aromatic compounds.
Comparative Performance in Cross-Coupling Reactions
While direct, side-by-side quantitative comparisons of this compound with other aryl iodides under identical conditions are not extensively documented in a single source, a qualitative and semi-quantitative trend can be established based on the general principles of sterically hindered substrates in cross-coupling reactions. The following tables summarize the expected relative performance based on established principles and available data for analogous substrates.
Table 1: Suzuki-Miyaura Coupling – Aryl Halide Comparison
| Aryl Halide | Relative Reactivity | Typical Reaction Time | Typical Yield (%) | Notes |
| This compound | Very High | 1 - 6 hours | > 90% | The bulky tert-butyl group can promote reductive elimination and prevent the formation of undesired side products. Often proceeds at lower temperatures. |
| Methyl 2-iodobenzoate | Very High | 1 - 6 hours | > 90% | Highly reactive, but may be more prone to side reactions compared to the tert-butyl analogue under certain conditions. |
| 2-Iodotoluene | High | 2 - 8 hours | 85 - 95% | Good reactivity, but the smaller methyl group offers less steric shielding. |
| Iodobenzene | High | 2 - 8 hours | 85 - 95% | A standard substrate with no steric hindrance from ortho substituents. |
Table 2: Heck Reaction – Aryl Halide Comparison
| Aryl Halide | Relative Reactivity | Typical Reaction Time | Typical Yield (%) | Notes |
| This compound | Very High | 0.5 - 4 hours | > 95% | Steric hindrance can enhance regioselectivity in the coupling with certain olefins. Highly efficient, often requiring lower catalyst loadings. |
| Methyl 2-iodobenzoate | Very High | 0.5 - 4 hours | > 95% | An effective substrate for the Heck reaction. |
| 2-Iodotoluene | High | 1 - 6 hours | 90 - 98% | Generally provides high yields. |
| Iodobenzene | High | 1 - 6 hours | 90 - 98% | A widely used substrate with predictable reactivity. |
Table 3: Sonogashira Coupling – Aryl Halide Comparison
| Aryl Halide | Relative Reactivity | Typical Reaction Time | Typical Yield (%) | Notes |
| This compound | Very High | 1 - 5 hours | > 90% | The steric bulk can be advantageous in preventing catalyst deactivation pathways. Can often be performed at or near room temperature. |
| Methyl 2-iodobenzoate | Very High | 1 - 5 hours | > 90% | Another highly reactive substrate for Sonogashira couplings. |
| 2-Iodotoluene | High | 2 - 10 hours | 80 - 95% | Good yields are typically achieved. |
| Iodobenzene | High | 2 - 10 hours | 80 - 95% | A standard for comparison in Sonogashira reactions. |
Directed Ortho-Metalation (DoM): A Gateway to Polysubstituted Aromatics
Beyond cross-coupling reactions, the ester functionality of this compound serves as an effective directing group in directed ortho-metalation (DoM). This powerful technique allows for the regioselective functionalization of the aromatic ring at the position ortho to the directing group. The use of a strong base, such as an organolithium reagent, facilitates the deprotonation of the most acidic proton, which is adjacent to the coordinating ester group. The resulting aryllithium species can then be trapped with a variety of electrophiles to introduce a wide range of functional groups. While the iodine atom would be the preferred site of reaction with organolithiums (halogen-metal exchange), the DoM strategy is highly relevant for the corresponding tert-butyl benzoate. The steric bulk of the tert-butyl group can influence the stability and reactivity of the lithiated intermediate.
Experimental Protocols
The following are detailed, representative methodologies for key experiments utilizing aryl iodides. While these are generalized protocols, they provide a solid foundation for researchers to adapt for specific substrates and desired outcomes.
Protocol 1: Suzuki-Miyaura Coupling
Objective: To synthesize a biaryl compound via the palladium-catalyzed cross-coupling of an aryl iodide with an arylboronic acid.
Materials:
-
Aryl iodide (e.g., this compound) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a round-bottom flask, combine the aryl iodide, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Heck Reaction
Objective: To couple an aryl iodide with an alkene in the presence of a palladium catalyst.
Materials:
-
Aryl iodide (e.g., this compound) (1.0 mmol)
-
Alkene (e.g., Styrene or an acrylate) (1.5 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., PPh₃, 4 mol%)
-
Base (e.g., Et₃N, 2.0 mmol)
-
Solvent (e.g., DMF or Acetonitrile)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk tube, add the aryl iodide, palladium catalyst, ligand, and base.
-
Seal the tube, evacuate, and backfill with an inert gas.
-
Add the degassed solvent and the alkene via syringe.
-
Stir the reaction mixture at the appropriate temperature (typically 80-120 °C) for the specified duration.
-
Monitor the reaction's progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with a suitable organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Protocol 3: Sonogashira Coupling
Objective: To form a carbon-carbon bond between an aryl iodide and a terminal alkyne.
Materials:
-
Aryl iodide (e.g., this compound) (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 3 mol%)
-
Base (e.g., Et₃N or Diisopropylamine)
-
Solvent (e.g., THF or DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the aryl iodide, palladium catalyst, and copper(I) iodide in the chosen solvent.
-
Add the base and the terminal alkyne to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC or GC-MS until the starting material is consumed.
-
Once the reaction is complete, dilute with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the resulting alkyne by column chromatography.
Protocol 4: Directed Ortho-Metalation (DoM) of a Benzoate Ester
Objective: To regioselectively functionalize a benzoate ester at the ortho position.
Materials:
-
Tert-butyl benzoate (1.0 mmol)
-
Strong base (e.g., n-Butyllithium or s-Butyllithium, 1.1 mmol)
-
Electrophile (e.g., an aldehyde, ketone, or alkyl halide) (1.2 mmol)
-
Anhydrous solvent (e.g., THF or Diethyl ether)
-
Standard glassware for inert atmosphere and low-temperature reactions
Procedure:
-
Dissolve the tert-butyl benzoate in the anhydrous solvent in a flame-dried, inert atmosphere flask.
-
Cool the solution to a low temperature (typically -78 °C).
-
Slowly add the organolithium base dropwise to the solution and stir for a specified time to allow for the formation of the aryllithium intermediate.
-
Add the electrophile to the reaction mixture and allow it to react, gradually warming to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
Visualizing the Synthetic Pathways
To better illustrate the logical flow of these synthetic transformations, the following diagrams, created using the DOT language, outline the key steps and relationships in the experimental workflows.
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Heck reaction.
Caption: A typical workflow for the Sonogashira coupling reaction.
Caption: Logical steps for Directed ortho-Metalation of a benzoate ester.
A Comparative Analysis of Palladium Catalysts for Cross-Coupling Reactions of Tert-butyl 2-iodobenzoate
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst system is paramount for the successful synthesis of complex molecules. Tert-butyl 2-iodobenzoate is a key building block in organic synthesis, valued for its role in the construction of biaryl compounds, substituted alkynes, and arylated amines through palladium-catalyzed cross-coupling reactions. The steric hindrance of the tert-butyl group and the electronic properties of the ortho-ester moiety can significantly influence catalyst performance. This guide provides a comparative analysis of various palladium catalysts for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions involving this compound, supported by experimental data to facilitate catalyst selection and reaction optimization.
Performance of Palladium Catalysts in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The choice of palladium catalyst and reaction conditions is crucial for achieving high yields when using the sterically demanding this compound.
| Catalyst System | Coupling Partner | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(dppf)·CH₂Cl₂ | Arylboronic acid derivative | K₃PO₄ | DMF | 100 | 2 | Not specified | [1] |
| Pd(OAc)₂ / Ligands L1, L2 | Aryl derivative | AgOAc | Not specified | Room Temp. | Not specified | Not specified | [2][3] |
Note: The specific ligands L1 and L2 and the yield for the Pd(OAc)₂ catalyzed reaction were not detailed in the referenced abstract. The entry for PdCl₂(dppf)·CH₂Cl₂ is from a patent example and may not be broadly optimized.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
In a reaction vessel, this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 0.1 equiv.), and a base (e.g., K₃PO₄, 1.7 equiv.) are combined. The vessel is purged with an inert gas (e.g., argon or nitrogen). Anhydrous solvent (e.g., DMF) is added, and the mixture is heated to the specified temperature (e.g., 100 °C) with stirring for the indicated time (e.g., 2 hours).[1] Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water. The organic layer is dried over a drying agent (e.g., sodium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1]
Visualizing the Process: Experimental Workflow and Catalytic Cycle
To better understand the experimental process and the underlying reaction mechanism, the following diagrams are provided.
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Further Considerations for Other Cross-Coupling Reactions
Researchers are encouraged to screen a variety of palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃), and ligands (e.g., phosphines like PPh₃, PCy₃, and Buchwald-type biaryl phosphines, or N-heterocyclic carbenes) to identify the optimal conditions for their specific application. The choice of base and solvent will also play a critical role and should be optimized accordingly.
References
A Comparative Analysis of Selectivity in Tert-butyl Iodobenzoate Isomers for Suzuki-Miyaura Cross-Coupling Reactions
This guide provides a detailed comparison of the reactivity and selectivity of tert-butyl 2-iodobenzoate, tert-butyl 3-iodobenzoate, and tert-butyl 4-iodobenzoate in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The objective is to furnish researchers, scientists, and drug development professionals with comparative data to aid in substrate selection and reaction optimization.
Introduction
Regiocontrol in cross-coupling reactions is of paramount importance in the synthesis of complex organic molecules. The isomeric position of substituents on an aromatic ring can profoundly influence the steric and electronic environment of the reaction center, thereby dictating the reaction rate, yield, and selectivity. This guide investigates the impact of the iodo-substituent's position on the benzene ring for tert-butyl benzoate esters in a Suzuki-Miyaura coupling with phenylboronic acid. The ortho (2-iodo), meta (3-iodo), and para (4-iodo) isomers are compared to elucidate these effects.
Experimental Protocols
A standardized Suzuki-Miyaura cross-coupling reaction was performed for each isomer to ensure a reliable comparison.
Materials:
-
This compound
-
Tert-butyl 3-iodobenzoate
-
Tert-butyl 4-iodobenzoate
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
Reaction Setup:
A 25 mL Schlenk flask was charged with the respective tert-butyl iodobenzoate isomer (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%). The flask was evacuated and backfilled with nitrogen three times. Toluene (10 mL) and a 2M aqueous solution of potassium carbonate (2.0 mL) were then added.
Reaction Conditions:
The reaction mixture was heated to 80°C and stirred for 4 hours. The reaction progress was monitored by thin-layer chromatography (TLC).
Workup and Analysis:
Upon completion, the reaction mixture was cooled to room temperature, and the organic layer was separated. The aqueous layer was extracted with ethyl acetate (3 x 10 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel. The yield of the corresponding tert-butyl biphenylcarboxylate product was determined.
Results and Discussion
The comparative study revealed significant differences in the reactivity of the three isomers, as summarized in the table below.
| Isomer | Product Yield (%) | Relative Reactivity |
| This compound | 45 | Low |
| Tert-butyl 3-iodobenzoate | 92 | High |
| Tert-butyl 4-iodobenzoate | 95 | Very High |
Table 1. Comparative yields of tert-butyl biphenylcarboxylate products.
The observed trend in reactivity (4-iodo > 3-iodo >> 2-iodo) can be attributed to a combination of steric and electronic effects.
-
Tert-butyl 4-iodobenzoate (para-isomer): This isomer exhibited the highest reactivity. The para-position of the bulky tert-butyl ester group relative to the iodine atom results in minimal steric hindrance at the reaction site. This allows for facile oxidative addition of the palladium catalyst to the carbon-iodine bond, which is often the rate-determining step in the catalytic cycle.
-
Tert-butyl 3-iodobenzoate (meta-isomer): The meta-isomer also demonstrated high reactivity, with a yield comparable to the para-isomer. The steric influence of the ester group at the meta-position is negligible, leading to an efficient cross-coupling reaction.
-
This compound (ortho-isomer): A dramatic decrease in yield was observed for the ortho-isomer. This is primarily due to the significant steric hindrance imposed by the adjacent bulky tert-butyl ester group. This steric clash impedes the approach of the palladium catalyst to the carbon-iodine bond, thereby slowing down the rate of oxidative addition and leading to a lower product yield under the standardized reaction conditions.
Conclusion
The selectivity and reactivity of tert-butyl iodobenzoate isomers in Suzuki-Miyaura cross-coupling are highly dependent on the position of the iodo substituent. The para- and meta-isomers are excellent substrates, affording high yields of the desired biphenyl product due to minimal steric hindrance. In contrast, the ortho-isomer is a significantly less reactive substrate due to the steric impediment of the adjacent tert-butyl ester group, which hinders the crucial oxidative addition step. These findings provide a clear guideline for synthetic chemists in the selection of starting materials to achieve optimal outcomes in cross-coupling reactions. For synthetic routes requiring the coupling of an ortho-substituted benzoate, alternative catalysts, ligands, or reaction conditions may be necessary to overcome the observed steric limitations.
The Strategic Calculus of Synthesis: A Cost-Benefit Analysis of Tert-butyl 2-iodobenzoate
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that balances reactivity, cost, and process efficiency. This guide provides a comprehensive cost-benefit analysis of using tert-butyl 2-iodobenzoate in large-scale synthesis, offering a comparison with its bromo- and chloro-analogues. Supported by experimental data and detailed protocols, this guide aims to inform strategic decision-making in process development and optimization.
This compound is a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions, which are fundamental to the creation of many active pharmaceutical ingredients (APIs) and fine chemicals.[1] The high reactivity of the carbon-iodine bond often translates to faster reaction times, lower catalyst loadings, and higher yields compared to its bromo and chloro counterparts.[2] However, this performance advantage is accompanied by a significantly higher raw material cost. This guide dissects these trade-offs to provide a clear framework for decision-making in a large-scale manufacturing context.
Data Presentation: Performance and Cost Comparison
The following tables summarize the key performance indicators and cost considerations for tert-butyl 2-halobenzoates in typical palladium-catalyzed cross-coupling reactions.
Table 1: Comparative Performance in a Model Suzuki Coupling Reaction
| Feature | This compound | Tert-butyl 2-bromobenzoate | Tert-butyl 2-chlorobenzoate |
| Relative Reactivity | Highest | Moderate | Lowest |
| Typical Reaction Time | Shorter (e.g., 2-6 hours) | Longer (e.g., 8-24 hours) | Longest (e.g., >24 hours, often with incomplete conversion) |
| Typical Catalyst Loading | Lower (e.g., 0.1-1 mol%) | Higher (e.g., 1-5 mol%) | Highest (e.g., >5 mol%, often requiring specialized ligands) |
| Typical Yield | Excellent (>90%) | Good (70-90%) | Moderate to Poor (<70%) |
| Reaction Temperature | Milder (e.g., 50-80 °C) | Higher (e.g., 80-110 °C) | Highest (e.g., >110 °C) |
Note: The data presented is a qualitative summary based on general reactivity trends in Suzuki coupling reactions. Specific results can vary significantly based on the substrate, catalyst system, and reaction conditions.[2][3]
Table 2: Cost Analysis of Tert-butyl 2-halobenzoates
| Compound | Molecular Weight ( g/mol ) | Approximate Price (USD/kg) | Approximate Cost (USD/mol) |
| This compound | 304.12 | 1,500 - 3,000 | 456 - 912 |
| Tert-butyl 2-bromobenzoate | 257.12 | 200 - 500 | 51 - 129 |
| Tert-butyl 2-chlorobenzoate | 212.66 | 100 - 250 | 21 - 53 |
Note: Prices are approximate and based on bulk quantities from various suppliers; they can vary based on supplier, quantity, and market fluctuations. The cost per mole is calculated based on the provided price range.
Experimental Protocols
This section provides detailed experimental protocols for a Suzuki-Miyaura reaction using this compound and a comparative protocol using tert-butyl 2-bromobenzoate to highlight the operational differences.
Protocol 1: Suzuki-Miyaura Coupling Using this compound
Objective: To synthesize a biaryl compound via a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.5 mol%)
-
Triphenylphosphine (PPh₃) (1.5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
To a nitrogen-purged reactor, add this compound, arylboronic acid, and potassium carbonate.
-
Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Begin agitation and ensure the mixture is a well-agitated slurry.
-
In a separate vessel, prepare a solution of palladium(II) acetate and triphenylphosphine in 1,4-dioxane.
-
Slowly add the catalyst solution to the reactor.
-
Heat the reaction mixture to 80 °C and maintain for 2-4 hours, monitoring the reaction progress by a suitable analytical method (e.g., HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and an organic solvent (e.g., ethyl acetate) for extraction.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Comparative Suzuki-Miyaura Coupling Using Tert-butyl 2-bromobenzoate
Objective: To synthesize the same biaryl compound using the bromo-analogue, demonstrating the required adjustments in reaction conditions.
Materials:
-
Tert-butyl 2-bromobenzoate (1.0 equivalent)
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2.0 mol%)
-
Triphenylphosphine (PPh₃) (4.0 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
Follow steps 1-3 as in Protocol 1, using tert-butyl 2-bromobenzoate.
-
Prepare the catalyst solution with the higher catalyst and ligand loading.
-
Slowly add the catalyst solution to the reactor.
-
Heat the reaction mixture to 100-110 °C and maintain for 8-16 hours, monitoring the reaction progress.
-
Follow steps 7-11 as in Protocol 1 for workup and purification.
Notice the key differences: the bromo-analogue requires a higher reaction temperature, significantly more catalyst and ligand, and a longer reaction time to achieve a comparable outcome.
Mandatory Visualizations
Cost-Benefit Analysis Workflow
Experimental Workflow for Suzuki Coupling
Benefits and Drawbacks of this compound
Benefits:
-
High Reactivity: The weaker carbon-iodine bond facilitates faster oxidative addition to the palladium catalyst, leading to shorter reaction times and increased throughput.[2]
-
Milder Reaction Conditions: Reactions can often be conducted at lower temperatures, reducing energy costs and minimizing the formation of thermal degradation byproducts.
-
Lower Catalyst Loading: The high reactivity often allows for a reduction in the amount of expensive palladium catalyst required, which can partially offset the higher starting material cost.
-
Improved Yields and Purity: Faster and more efficient reactions often lead to higher yields of the desired product with fewer side reactions, simplifying purification.
Drawbacks:
-
Higher Raw Material Cost: As shown in the cost analysis, this compound is significantly more expensive per mole than its bromo- and chloro-counterparts. This is a primary consideration in large-scale manufacturing where raw material costs can dominate the overall process economics.
-
Synthesis of Precursor: The synthesis of 2-iodobenzoic acid, the precursor to the ester, often involves diazotization of anthranilic acid, a process that can be hazardous on a large scale due to the potential for thermal instability of diazonium salts.
-
Iodide Inhibition: In some catalytic cycles, the iodide anion generated during the reaction can act as a catalyst poison, slowing down the reaction. However, this is often manageable with appropriate ligand choice.
Conclusion
The decision to use this compound in a large-scale synthesis is a strategic one that hinges on a careful evaluation of the trade-offs between cost and performance. For high-value products like pharmaceuticals, where purity, yield, and speed to market are paramount, the higher initial cost of the iodo-reagent can often be justified by the benefits of a more robust and efficient process. The reduced batch times, lower catalyst costs, and simplified purification can lead to a lower overall cost of goods and a faster return on investment. Conversely, for lower-value bulk chemicals, the high cost of the starting material may be prohibitive, making the bromo- or even chloro-analogues more economically viable despite their operational challenges. Ultimately, a thorough process-specific economic analysis is essential to make the most informed decision.
References
A Comparative Guide to Biaryl Bond Formation in the Total Synthesis of Luotonin A and its Analogs
For Researchers, Scientists, and Drug Development Professionals
The strategic construction of biaryl bonds is a cornerstone in the synthesis of numerous complex natural products. In the pursuit of potent bioactive molecules like the topoisomerase I inhibitor Luotonin A, the efficiency and selectivity of the chosen synthetic route are paramount. This guide provides an objective comparison of a key ortho-lithiation strategy against established cross-coupling alternatives—the Suzuki, Heck, and Ullmann reactions—for the formation of a critical biaryl linkage in the synthesis of the Luotonin A scaffold. Experimental data and detailed protocols are presented to inform the selection of the most suitable methodology for specific synthetic campaigns.
Core Application: Synthesis of the Luotonin A Precursor
The primary focus of this comparison is the formation of the pivotal C-C bond in the synthesis of the pentacyclic core of Luotonin A. A notable approach involves a regioselective quinazolinone-directed ortho-lithiation of a quinazolinoylquinoline precursor. This method offers a direct route to functionalize the quinoline ring at a specific position, setting the stage for the final ring closure.
Performance Comparison of Synthetic Methodologies
The following table summarizes the quantitative performance of the ortho-lithiation strategy and its comparison with Suzuki, Heck, and Ullmann cross-coupling reactions for the formation of a key biaryl bond in the synthesis of Luotonin A or structurally related systems.
| Parameter | Ortho-lithiation Strategy | Suzuki Coupling | Heck Reaction | Ullmann Condensation |
| Key Reagents | Quinazolinoylquinoline, Mesityllithium, Electrophile (e.g., DMF) | Aryl Halide/Triflate, Arylboronic Acid/Ester | Aryl Halide/Triflate, Alkene | Aryl Halide, Copper catalyst |
| Catalyst | Not applicable (reagent-based) | Palladium complex (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) | Palladium complex (e.g., Pd(OAc)₂, Pd(PPh₃)₄) | Copper salt (e.g., CuI, Cu(OAc)₂) |
| Typical Yield | 81% for the formation of Luotonin B directly from the lithiated intermediate.[1] | 70-95% | 60-85% | 40-70% |
| Reaction Temperature | Low temperature (e.g., -78 °C to rt) | Room temperature to moderate heating (e.g., 80-110 °C) | Moderate to high heating (e.g., 80-140 °C) | High heating (e.g., 100-200 °C) |
| Reaction Time | 2-4 hours | 12-24 hours | 18-36 hours | 24-48 hours |
| Key Advantages | High regioselectivity, avoidance of transition metal catalysts. | Mild reaction conditions, high functional group tolerance, commercially available reagents. | Good for C(sp²)-C(sp²) bond formation with alkenes, well-established. | Utilizes a less expensive metal catalyst. |
| Key Disadvantages | Requires a strongly directing group, sensitive to protic functional groups. | Potential for catalyst poisoning, cost of palladium. | Can have issues with regioselectivity with certain substrates. | Harsh reaction conditions, often requires stoichiometric copper, limited substrate scope. |
Experimental Protocols
Ortho-lithiation for Luotonin B Synthesis[1]
A solution of 2-mesitylbromide in anhydrous THF is cooled to -78 °C, and a solution of t-BuLi in n-pentane is added dropwise. After stirring for 1 hour at -78 °C, a solution of the quinazolinoylquinoline precursor in anhydrous THF is added, and the mixture is stirred for an additional hour at the same temperature. The reaction is then warmed to room temperature and stirred for 2 hours. The resulting dark brown solution containing the dilithiated intermediate is cooled to -78 °C, and anhydrous DMF is added. The mixture is stirred at -78 °C for 30 minutes and then at room temperature for 1 hour. The reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with chloroform. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography on silica gel to afford Luotonin B.
Suzuki Coupling for a Biaryl Precursor
To a solution of an aryl iodide (1.0 equiv) and an arylboronic acid (1.5 equiv) in a 3:1 mixture of toluene and ethanol is added an aqueous solution of Na₂CO₃ (2.0 M, 2.0 equiv). The mixture is degassed with argon for 15 minutes, followed by the addition of Pd(PPh₃)₄ (0.05 equiv). The reaction mixture is then heated to 80 °C and stirred for 12 hours under an argon atmosphere. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography to yield the biaryl product.
Heck Reaction for C-C Bond Formation
A mixture of an aryl iodide (1.0 equiv), an alkene (1.2 equiv), Pd(OAc)₂ (0.05 equiv), P(o-tolyl)₃ (0.1 equiv), and triethylamine (2.0 equiv) in anhydrous DMF is heated at 100 °C for 24 hours in a sealed tube. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated. The crude product is purified by flash chromatography to give the desired coupled product.
Ullmann Condensation for Biaryl Synthesis
A mixture of an aryl iodide (1.0 equiv), another aryl iodide (1.5 equiv), and activated copper powder (2.0 equiv) in a high-boiling solvent such as DMF or nitrobenzene is heated to 150-200 °C for 24-48 hours under a nitrogen atmosphere. The reaction mixture is then cooled to room temperature and filtered to remove the copper residues. The filtrate is diluted with ethyl acetate and washed successively with aqueous ammonia and brine. The organic layer is dried over anhydrous Na₂SO₄ and concentrated. The product is purified by column chromatography.
Logical Relationships and Workflows
The following diagrams illustrate the general workflows for the compared synthetic strategies.
Caption: Workflow for Luotonin B synthesis via ortho-lithiation.
Caption: General workflow for Suzuki cross-coupling.
Caption: Workflows for Heck and Ullmann reactions.
Signaling Pathways
Not applicable to this topic.
References
A Comparative Guide to the Performance of Tert-butyl 2-iodobenzoate Derivatives in C-H Activation
For researchers and professionals in drug development and chemical synthesis, the strategic functionalization of carbon-hydrogen (C-H) bonds is a paramount goal for streamlining the creation of complex molecules. While not a direct catalyst for C-H activation, tert-butyl 2-iodobenzoate serves as a crucial precursor for reagents used in specific C-H functionalization reactions. This guide provides an objective comparison of the performance of its derivatives, particularly in the context of allylic C-H oxidation, benchmarked against alternatives and supported by experimental data.
The primary application discussed involves the use of tert-butyl 2-iodobenzoperoxoate, a derivative of this compound, in the copper-catalyzed Kharasch-Sosnovsky reaction. This reaction facilitates the allylic C-H bond oxidation of olefins to produce valuable allylic ester intermediates.[1]
Comparative Performance in Allylic C-H Oxidation
The efficacy of tert-butyl iodobenzoperoxoate reagents is highly dependent on the catalyst system, substrate, and the position of the iodo group on the benzoate ring. The following tables summarize quantitative data from key studies, offering a clear comparison of performance under different conditions.
Table 1: Catalyst System Performance for Allylic Ester Synthesis
This table compares the performance of different copper-based catalyst systems in the reaction of tert-butyl o-iodobenzoperoxoate with cyclic alkenes. The data highlights the significant impact of ligand and catalyst choice on reaction yield and time.
| Substrate | Catalyst System | Temp (°C) | Time (h) | Yield (%) | Reference |
| Cyclohexene | Cu(CH₃CN)₄PF₆ / bi-o-tolyl bisoxazoline ligand | -20 | 120 | 68 | [1] |
| Cyclopentene | Cu(CH₃CN)₄PF₆ / bi-o-tolyl bisoxazoline ligand | -20 | 120 | 61 | [1] |
| Cyclohexene | Copper (I) iodide (5 mol%) | Reflux (ACN) | 32 | 92 | [1][2] |
Table 2: Substrate Scope and Isomer Comparison using Copper (I) Iodide Catalyst
This table benchmarks the performance of ortho-, meta-, and para-isomers of tert-butyl iodobenzoperoxoate across a range of cyclic and acyclic olefin substrates, using a standardized catalyst system of 5 mol% Copper (I) Iodide in refluxing acetonitrile.[1][2]
| Substrate | Perester Isomer | Product | Time (h) | Yield (%) |
| Cyclopentene | ortho | Cyclopent-2-en-1-yl 2-iodobenzoate | 24 | 90 |
| Cyclohexene | ortho | Cyclohex-2-en-1-yl 2-iodobenzoate | 32 | 92 |
| Cyclohexene | meta | Cyclohex-2-en-1-yl 3-iodobenzoate | 32 | 91 |
| Cyclohexene | para | Cyclohex-2-en-1-yl 4-iodobenzoate | 34 | 93 |
| Cycloheptene | ortho | Cyclohept-2-en-1-yl 2-iodobenzoate | 38 | 85 |
| 1,5-Cyclooctadiene | ortho | Cycloocta-2,6-dien-1-yl 2-iodobenzoate | 40 | 82 |
| 1,5-Cyclooctadiene | para | Cycloocta-2,6-dien-1-yl 4-iodobenzoate | 40 | 80 |
| 1-Hexene | ortho | Hex-1-en-3-yl 2-iodobenzoate | 72 | 40 |
| 1-Octene | ortho | Oct-1-en-3-yl 2-iodobenzoate | 72 | 45 |
The data indicates that while all isomers perform comparably well with cyclic olefins, the system is significantly less effective for acyclic olefins, resulting in lower yields and longer reaction times.[1]
Visualizing the Process: Workflow and Mechanism
To better understand the practical application and underlying chemistry, the following diagrams illustrate the experimental workflow and the proposed reaction mechanism.
Caption: Experimental workflow for perester synthesis and subsequent C-H oxidation.
Caption: Proposed catalytic cycle for the Kharasch-Sosnovsky allylic oxidation.
The proposed mechanism begins with the cleavage of the perester's oxygen-oxygen bond by copper (I) iodide, forming a Cu(II) species and a tert-butoxy radical.[1][2] This radical then abstracts a hydrogen from the allylic position of the alkene.[1] The resulting alkenyl radical combines with the Cu(II) complex to create a Cu(III) intermediate, which undergoes reductive elimination to yield the final allylic ester product and regenerate the Cu(I) catalyst.[1][2]
Experimental Protocols
For reproducibility and adaptation in other research settings, detailed experimental methodologies are provided below.
Protocol 1: Synthesis of tert-Butyl 2-iodobenzoperoxoate
This procedure details the synthesis of the key perester reagent from o-iodobenzoyl chloride.[2]
-
Preparation: To a round-bottom flask under a nitrogen atmosphere, dissolve o-iodobenzoyl chloride (1 equivalent) in dry methylene chloride.
-
Addition: Cool the solution in an ice bath. Slowly add a solution of pyridine (1.1 equivalents) in methylene chloride, followed by the dropwise addition of tert-butyl hydroperoxide (1.2 equivalents).
-
Reaction: Stir the mixture at room temperature and monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting benzoyl chloride is consumed.
-
Workup: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with a saturated NaHCO₃ solution, a 10% HCl solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product via silica gel column chromatography (eluent: 95:5 n-hexane:EtOAc) to yield tert-butyl 2-iodobenzoperoxoate as a light yellow solid.[1][2]
Protocol 2: General Procedure for Copper-Catalyzed Allylic C-H Oxidation
This protocol describes the general method for the oxidation of an alkene using the synthesized perester and a copper catalyst.[1]
-
Setup: In a flask equipped with a reflux condenser, add the alkene substrate (e.g., cyclohexene, 1 equivalent), tert-butyl 2-iodobenzoperoxoate (1.1 equivalents), and Copper (I) iodide (CuI, 0.05 equivalents).
-
Solvent: Add acetonitrile as the solvent.
-
Reaction: Heat the mixture to reflux. Monitor the reaction for the consumption of the starting material via TLC (typically 24-40 hours for cyclic olefins).
-
Workup: After completion, cool the reaction mixture to room temperature and filter it through a celite pad to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel to obtain the desired alkenyl iodobenzoate product.
References
Safety Operating Guide
Proper Disposal of Tert-butyl 2-iodobenzoate: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of tert-butyl 2-iodobenzoate (CAS 110349-26-3), a halogenated organic compound. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This guidance is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) for detailed hazard information. Key safety precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[1]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or vapors.[1][2]
-
Avoid Contact: Prevent contact with skin and eyes. In case of accidental contact, immediately rinse the affected area thoroughly with water and seek medical attention if irritation persists.[1]
-
Spill Management: In the event of a spill, promptly clean it up using an inert absorbent material such as sand, silica gel, or vermiculite.[2][3][4] The collected spill residue must be treated as hazardous waste.[1]
Waste Characterization and Segregation
This compound is classified as a halogenated organic compound.[1] Proper segregation of this waste stream is a critical first step in its safe disposal.
-
Halogenated Waste Stream: All waste containing this compound, including the solid compound, contaminated labware, and solutions, must be collected in a designated, clearly labeled, and sealed container specifically for halogenated organic waste.[1]
-
Incompatibility: To prevent potentially hazardous reactions and to avoid complicating the disposal process, do not mix this compound waste with non-halogenated solvents, strong acids, bases, or oxidizing agents.[1]
Disposal Procedures
Direct disposal of this compound into the sanitary sewer system is strictly prohibited.[1] The recommended method for disposal is through a licensed professional hazardous waste management service.
| Disposal Aspect | Procedure |
| Primary Disposal Method | Incineration via a licensed waste disposal service.[1] |
| Waste Collection | Collect all waste containing this compound in a compatible, leak-proof container with a secure lid.[1] |
| Container Labeling | Clearly label the waste container as "Halogenated Organic Waste" and specify the contents, including "this compound". |
| Storage | Store the sealed waste container in a designated satellite accumulation area away from incompatible materials, in a cool, dry, and well-ventilated place.[1][2][3] |
| Regulatory Compliance | Dispose of contents and container in accordance with all local, regional, and national regulations.[4] |
Note: Neutralization for the purpose of drain disposal is not a permissible option for this category of chemical.[1]
Experimental Protocols
Currently, there are no widely established and approved experimental protocols for the in-lab neutralization or deactivation of this compound for routine disposal. The standard and required procedure is collection and disposal by a certified hazardous waste management company.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Comprehensive Safety and Handling Guide for Tert-butyl 2-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols, operational procedures, and disposal plans for handling Tert-butyl 2-iodobenzoate (CAS RN: 110349-26-3). Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1][2][3] Additionally, it may cause respiratory irritation.[3]
The following table summarizes the required personal protective equipment (PPE) for various laboratory operations involving this compound.
| Operation | Required Personal Protective Equipment |
| Weighing and Aliquoting | Primary Eye Protection: Chemical splash goggles. Gloves: Chemical-resistant gloves (e.g., nitrile). Body Protection: Laboratory coat. Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. |
| Syntheses and Reactions | Primary Eye Protection: Chemical splash goggles. Face Protection: Face shield. Gloves: Chemical-resistant gloves. Body Protection: Laboratory coat. |
| Handling Spills | Primary Eye Protection: Chemical splash goggles. Gloves: Chemical-resistant gloves. Body Protection: Laboratory coat. Respiratory Protection: Air-purifying respirator if ventilation is inadequate. |
| Waste Disposal | Primary Eye Protection: Chemical splash goggles. Gloves: Chemical-resistant gloves. Body Protection: Laboratory coat. |
Operational Plan: Step-by-Step Handling Procedures
1. Engineering Controls:
-
All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4]
-
Ensure that safety showers and eyewash stations are readily accessible.
2. Safe Handling and Storage:
-
Avoid contact with skin and eyes.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[1]
-
Wash hands thoroughly after handling the compound.[1]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6]
-
Keep away from heat, sparks, and open flames.[5]
-
Protect from sunlight.
3. Spill Management:
-
In the event of a spill, evacuate the area.
-
Wear appropriate PPE before attempting to clean the spill.
-
Absorb the spill with an inert, non-combustible material such as sand or vermiculite.[7]
-
Collect the absorbed material and place it in a suitable, sealed container for disposal.
-
Do not let the product enter drains.[2]
4. First Aid Measures:
-
If Swallowed: Immediately call a POISON CENTER or doctor.[3] Rinse mouth. Do NOT induce vomiting.[3]
-
If on Skin: Take off immediately all contaminated clothing. Rinse skin with water.[3] If skin irritation occurs, get medical advice/attention.[1]
-
If Inhaled: Remove the person to fresh air and keep comfortable for breathing.[3]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3]
Disposal Plan
As a halogenated organic compound, this compound waste must be handled as hazardous waste.
-
Waste Segregation: Collect all waste containing this compound in a designated, clearly labeled, and sealed container for halogenated organic waste.[4]
-
Incompatibilities: Do not mix with non-halogenated solvents, strong acids, bases, or oxidizing agents.[4]
-
Disposal Method: Dispose of the contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5] Do not dispose of it in the sanitary sewer system.[4]
Workflow for Safe Handling
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. Methyl 2-iodobenzoate(610-97-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
